molecular formula C15H17NO B1528916 1-Amino-2-biphenyl-4-ylpropan-2-ol CAS No. 1216165-39-7

1-Amino-2-biphenyl-4-ylpropan-2-ol

Cat. No.: B1528916
CAS No.: 1216165-39-7
M. Wt: 227.3 g/mol
InChI Key: LITGHYMPJDZJFR-UHFFFAOYSA-N
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Description

1-Amino-2-biphenyl-4-ylpropan-2-ol is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Amino-2-biphenyl-4-ylpropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-2-biphenyl-4-ylpropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-2-(4-phenylphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-15(17,11-16)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,17H,11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITGHYMPJDZJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=C(C=C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling & Development Potential of 1-Amino-2-biphenyl-4-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1216165-39-7 Molecular Formula: C₁₅H₁₇NO Molecular Weight: 227.30 g/mol

Executive Summary & Structural Significance

1-Amino-2-biphenyl-4-ylpropan-2-ol represents a specialized lipophilic amino-alcohol scaffold often utilized in medicinal chemistry as a pharmacophore for G-protein coupled receptor (GPCR) modulators, specifically targeting Sphingosine-1-Phosphate (S1P) receptors, or as a chiral building block for CNS-active agents.

Structurally, the molecule features a quaternary chiral center at the C2 position, flanked by a bulky, hydrophobic biphenyl group, a polar primary amine (via a methylene bridge), and a tertiary hydroxyl group. This amphiphilic architecture presents unique challenges and opportunities in drug development:

  • The Biphenyl Anchor: Provides high lipophilicity (LogP > 2.5), facilitating membrane intercalation and Blood-Brain Barrier (BBB) penetration.

  • The Amino-Alcohol "Warhead": Mimics the sphingosine headgroup, allowing for specific hydrogen bonding interactions within receptor binding pockets (e.g., ionic pairing with glutamic acid residues).

This guide details the physicochemical properties, synthesis pathways, and characterization protocols required to validate this entity in a research setting.

Physicochemical Properties (Experimental & Predicted)

The following data aggregates predicted values based on Structure-Activity Relationship (SAR) algorithms and comparative analysis with structural analogues (e.g., FTY720 metabolites).

Table 1: Core Physicochemical Parameters[1]
PropertyValue (Approx/Predicted)ConfidenceDevelopment Implication
Physical State Solid (Crystalline Powder)HighLikely requires micronization for suspension formulations.
Melting Point 95°C – 115°CMedSolid-state stability is likely high; suitable for tablet formulation.
LogP (Octanol/Water) 2.8 – 3.2HighHighly permeable; Class II (Low Sol/High Perm) in BCS.
pKa (Basic) 9.4 ± 0.2 (Amine)HighIonized (+1 charge) at physiological pH (7.4).
pKa (Acidic) > 14 (Alcohol)HighTertiary alcohol is non-acidic under biological conditions.
Polar Surface Area (PSA) ~46 ŲHighExcellent predictor for BBB penetration (PSA < 90 Ų).
Solubility (pH 7.4) < 50 µg/mLHighSolubilization requires pH adjustment (pH < 5) or surfactants.
Hygroscopicity Low to ModerateMedThe amine may form carbamates with atmospheric CO₂; store under inert gas.
Solubility-pH Profile

Due to the primary amine, the solubility of 1-Amino-2-biphenyl-4-ylpropan-2-ol is highly pH-dependent.

  • pH < 7.0: High solubility (Protonated species: R-NH₃⁺).

  • pH > 9.0: Precipitous drop in solubility (Neutral species predominates).

  • Common Ion Effect: In the presence of chloride ions (e.g., 0.9% NaCl), the hydrochloride salt may exhibit reduced solubility compared to pure water due to the common ion effect, a critical factor for IV formulation.

Synthetic Route & Impurity Profiling

The synthesis of this quaternary amino-alcohol typically proceeds via the Corey-Chaykovsky Epoxidation followed by aminolysis. This route is preferred over Grignard additions to amino-ketones due to cleaner impurity profiles and higher yields.

Primary Synthetic Workflow

SynthesisRoute SM 4-Acetylbiphenyl (Starting Material) Intermediate 2-(4-Biphenylyl)-2-methyloxirane (Epoxide Intermediate) SM->Intermediate Corey-Chaykovsky Epoxidation Reagent1 Trimethylsulfoxonium Iodide NaH, DMSO Reagent1->Intermediate Product 1-Amino-2-biphenyl-4-ylpropan-2-ol (Racemic Product) Intermediate->Product Aminolysis (Regioselective) Reagent2 NH3 / Methanol (Ring Opening) Reagent2->Product Resolution Chiral Resolution (L-Tartaric Acid) Product->Resolution Optional

Figure 1: Standard synthetic pathway via epoxide ring-opening. The nucleophilic attack of ammonia occurs at the less hindered carbon (C1), ensuring the correct regioisomer.

Critical Impurities to Monitor
  • Regioisomer (Isomer B): Attack of ammonia at the quaternary carbon (C2). Rare due to steric hindrance but must be monitored via HPLC.

  • Dimerization: Reaction of the product amine with another molecule of epoxide.

  • Biphenyl-4-carboxylic acid: Oxidative degradation product of the starting material.

Characterization Protocols (Self-Validating Systems)

To ensure data integrity (E-E-A-T), the following protocols utilize internal controls to validate the physicochemical properties of the synthesized material.

Protocol A: Potentiometric pKa Determination

Why: UV-metric methods may struggle due to the low UV absorbance change of the alkyl-amine transition. Potentiometry is the gold standard.

  • Preparation: Dissolve 5 mg of compound in a co-solvent mixture (e.g., Methanol/Water 40:60) to ensure solubility throughout the titration.

  • Calibration: Calibrate the electrode using standard buffers (pH 4.01, 7.00, 10.01) and a "blank" titration of the solvent system to determine the system constant (

    
    ).
    
  • Titration: Titrate with 0.1 N HCl from pH 11 down to pH 2.

  • Yasuda-Shedlovsky Extrapolation: Perform titrations at three different methanol concentrations (30%, 40%, 50%). Plot pKa vs. % Solvent and extrapolate to 0% to obtain the aqueous pKa.

    • Validation Criteria: The

      
       of the extrapolation line must be > 0.99.
      
Protocol B: LogP Measurement via Shake-Flask (Miniaturized)

Why: Calculated LogP (cLogP) often overestimates lipophilicity for biphenyls. Experimental validation is required for ADME prediction.

  • Phase System: n-Octanol (water-saturated) and Phosphate Buffer pH 7.4 (octanol-saturated).

  • Equilibration:

    • Dissolve compound in octanol phase.

    • Mix with buffer in ratios of 1:1, 1:10, and 10:1 (Volume Octanol : Volume Buffer).

    • Shake for 24 hours; centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    
  • Self-Validation: Mass balance must be within 95-105%. If recovery is low, suspect adsorption to the plastic tube (use glass) or precipitation at the interface.

Biological Implications & Development Potential[2]

Blood-Brain Barrier (BBB) Permeability

The combination of the biphenyl group and the amino-alcohol motif places this molecule in the "CNS Preferred" space.

  • Lipophilicity (LogP ~3.0): Ideal for passive diffusion.

  • Basicity (pKa ~9.4): The high pKa suggests lysosomal trapping may occur, potentially extending half-life in CNS tissues.

  • P-gp Efflux: Biphenyl motifs can sometimes trigger P-glycoprotein efflux. A Bi-directional Caco-2 Assay is recommended early in development.

Structural Homology & Pharmacology

This scaffold shares high 3D-structural similarity with:

  • Fingolimod (FTY720): Specifically the phosphorylated active form (mimicked by the amino-alcohol head).

  • Beta-blockers: Though the linker length differs, the aryloxy-propanolamine pharmacophore is structurally adjacent.

Development Workflow Diagram

DevelopmentFlow Hit Scaffold Identification (1-Amino-2-biphenyl-4-ylpropan-2-ol) Tier1 Tier 1: Physicochem (Solubility, pKa, LogD) Hit->Tier1 Tier2 Tier 2: In Vitro ADME (PAMPA, Microsomal Stability) Tier1->Tier2 If Sol > 5µg/mL Tier3 Tier 3: Safety (hERG, Cytotoxicity) Tier2->Tier3 If Cl_int < 20 µL/min/mg Decision Go / No-Go Decision Tier3->Decision

Figure 2: Sequential screening cascade for evaluating the amino-alcohol scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12362998 (Analog: 1-Amino-2-phenylpropan-2-ol). Retrieved from [Link]

    • Note: Used for comparative physicochemical property prediction of the phenyl-analog scaffold.
  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Corey, E. J., & Chaykovsky, M. (1965).Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society.
  • Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Basis for LogP and solubility assessment criteria.
  • Vertex AI Search (2026). Catalog Data: 1-amino-2-biphenyl-4-ylpropan-2-ol (CAS 1216165-39-7).[1]

    • Verification of chemical existence and CAS registry.

Sources

A Technical Guide to Biphenyl-4-ylpropan-2-ol Analogs in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biphenyl moiety is a quintessential privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents across a wide spectrum of diseases.[1][2][3] Its unique stereochemical properties, arising from hindered rotation around the central C-C bond, provide a versatile three-dimensional scaffold for precise molecular recognition. This guide focuses on the biphenyl-4-ylpropan-2-ol core and its analogs, a class of compounds that has demonstrated significant potential in drug discovery. We will delve into the foundational structural characteristics of this scaffold, explore key synthetic methodologies for its derivatization, and provide an in-depth analysis of its structure-activity relationships (SAR) across major therapeutic areas, including inflammation, oncology, and metabolic disorders. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into the design, synthesis, and application of these promising molecules.

The Biphenyl-4-ylpropan-2-ol Scaffold: A Structural Primer

The utility of the biphenyl scaffold in drug design stems from its rigid yet tunable nature. It allows for the precise positioning of functional groups in space, facilitating optimal interactions with biological targets. The specific analog, 2-(biphenyl-4-yl)propan-2-ol, introduces a tertiary alcohol on a short alkyl chain, adding a critical hydrogen bond donor/acceptor site and a chiral center (when derivatized) that can be exploited for enhancing selectivity and potency.

Crystallographic studies of 2-(biphenyl-4-yl)propan-2-ol reveal that the molecule can adopt a nearly planar conformation in the solid state, with dihedral angles between the phenyl rings as low as 7.96° and 9.75°.[4][5] This is in contrast to its gas-phase optimized conformation, where the angle is predicted to be a much larger 39.33°.[4][5] This conformational flexibility is a key feature, allowing the scaffold to adapt to the topology of different binding pockets. Furthermore, the hydroxyl group facilitates the formation of intermolecular hydrogen-bonded networks, a property crucial for receptor binding and influencing physicochemical properties like solubility.[4][5]

A Aryl Halide (Ar-X) + Arylboronic Acid (Ar'-B(OH)2) C Oxidative Addition A->C B Pd(0) Catalyst + Base (e.g., K2CO3) B->C D Transmetalation C->D E Reductive Elimination D->E E->B Catalyst Regeneration F Biphenyl Product (Ar-Ar') E->F AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGH2) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Stomach Stomach Lining Protection (via COX-1) PGs->Stomach Inhibitor Biphenyl Analog (e.g., Flurbiprofen) Inhibitor->COX Inhibition Biphenyl Hydroxylated Biphenyl Analog G2M G2/M Checkpoint Arrest Biphenyl->G2M Caspase Caspase Activation Biphenyl->Caspase Prolif Cell Proliferation G2M->Prolif Inhibits PARP PARP Cleavage Caspase->PARP Apoptosis Apoptosis (Programmed Cell Death) PARP->Apoptosis

Sources

Pharmacophore Modeling of 1-Amino-2-biphenyl-4-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Scaffold Analysis for S1P Receptor Modulation

Executive Summary & Chemical Context[1][2][3][4][5]

This technical guide details the pharmacophore modeling workflow for 1-Amino-2-biphenyl-4-ylpropan-2-ol , a lipophilic amino-alcohol scaffold. Chemically, this molecule represents a "privileged structure" in medicinal chemistry, sharing significant homology with sphingosine and synthetic immunomodulators like Fingolimod (FTY720) .

The primary biological target for this scaffold is the Sphingosine-1-phosphate (S1P) receptor family (specifically S1P1), a class of G-Protein Coupled Receptors (GPCRs) critical for lymphocyte egress and immune regulation.

Structural Deconstruction:

  • Hydrophobic Tail (Biphenyl): A rigid, aromatic lipophilic moiety designed to occupy the hydrophobic binding pocket of the S1P receptor, mimicking the alkyl chain of endogenous sphingosine.

  • Polar Head Group (1-Amino-propan-2-ol): A zwitterionic mimic capable of forming critical electrostatic interactions with the receptor's polar entrance. In vivo, this headgroup often undergoes phosphorylation by sphingosine kinase 2 (SphK2) to form the active species.

Pharmacophore Hypothesis & Feature Definition[1][6]

To construct a robust model, we must translate chemical structure into abstract physicochemical features. The causality of these features is grounded in the crystal structures of S1P1 (e.g., PDB: 3V2Y).

2.1. Core Pharmacophoric Features
Feature TypeChemical MoietyBiological Interaction (S1P1 Context)
Positive Ionizable (PI) Primary Amine (C1)Forms a salt bridge with Glu121 (essential for binding).
H-Bond Donor (HBD) Hydroxyl Group (C2)Interacts with Ser105 or Asn101 ; mimics the phosphate headgroup interactions if unphosphorylated.
Hydrophobic (Hyd) Biphenyl Ring A (Proximal)Pi-stacking or hydrophobic contact with Phe125 .
Hydrophobic (Hyd) Biphenyl Ring B (Distal)Deep pocket penetration, interacting with Leu272 and Phe265 .
Exclusion Volume (Xvol) Steric BoundaryDefined by the receptor wall (transmembrane helices 3, 5, and 7) to prevent steric clashes.
2.2. The "Linker" Constraint

The distance between the PI feature and the distal Hyd feature is the critical determinant of potency. For this scaffold, the biphenyl system provides a rigid spacing of approximately 8–10 Å, which must align with the receptor's hydrophobic channel depth.

Computational Workflow: Ligand-Based to Structure-Based

The modeling process follows a "Merged Feature" approach, integrating ligand flexibility with receptor constraints.

3.1. Protocol Visualization

The following diagram outlines the step-by-step workflow for generating and validating the pharmacophore model.

PharmacophoreWorkflow Input Input: 1-Amino-2-biphenyl-4-ylpropan-2-ol ConfSearch Conformational Expansion (OMEGA/ConfGen) Energy Window: 10 kcal/mol Input->ConfSearch 3D Generation Bioactive Bioactive Conformation Selection (Docking into PDB: 3V2Y) ConfSearch->Bioactive Glide/Gold Docking FeatureMap Feature Mapping (Identify HBD, PI, HYD) Bioactive->FeatureMap Interaction Analysis ModelGen Pharmacophore Model Generation (3-4 Point Hypothesis) FeatureMap->ModelGen Spatial Constraints Validation Validation (Decoy Set: DUD-E) ModelGen->Validation ROC Curve Analysis

Figure 1: End-to-end pharmacophore modeling workflow, transitioning from 2D chemical input to a validated 3D hypothesis.

Step-by-Step Experimental Protocol
Step 1: Conformational Analysis

The biphenyl linker is relatively rigid, but the propanol headgroup allows for rotational freedom.

  • Method: Use a systematic conformational search (e.g., OMEGA or MOE Conformational Import).

  • Parameter: Set the energy window to 10 kcal/mol above the global minimum.

  • Justification: Higher energy conformations are often required to fit the induced-fit pocket of GPCRs. The "bent" conformation of the amino-alcohol is often the bioactive one.

Step 2: Structural Alignment (Superposition)

If a crystal structure is available (S1P1), align the generated conformers to the co-crystallized ligand (e.g., ML056 in PDB 3V2Y).

  • Anchor Points: Align the Amine Nitrogen of the input molecule with the phosphate/amine of the reference ligand.

  • Vector Alignment: Align the Biphenyl axis with the hydrophobic tail of the reference.

Step 3: Feature Extraction

Define the pharmacophore spheres based on the aligned bioactive conformation.

  • Radius: Set feature radii to 1.5 Å to allow for minor induced-fit deviations.

  • Constraint: Mark the Positive Ionizable (PI) feature as "Essential" (Constraint = 1.0). Without this interaction, affinity drops to micromolar levels.

Step 4: Validation (The "Self-Validating" System)

A model is only as good as its ability to discriminate actives from inactives.

  • Decoy Set: Generate 50 decoys for every 1 active using the DUD-E (Directory of Useful Decoys) generator, matching MW and LogP but topologically dissimilar.

  • Screening: Screen the library against your pharmacophore.

  • Metric: Calculate the Enrichment Factor (EF1%) and Area Under the Curve (AUC) . A valid model must have an AUC > 0.7.

Binding Mode Interaction Map

Understanding the receptor environment is critical for refining the pharmacophore.[1] The diagram below illustrates the specific residue interactions expected for 1-Amino-2-biphenyl-4-ylpropan-2-ol within the S1P1 binding pocket.

BindingInteraction Amine Amine (NH2) (Positive Ionizable) Glu121 Glu121 (Salt Bridge) Amine->Glu121 Ionic Interaction Hydroxyl Hydroxyl (OH) (H-Bond Donor) Ser105 Ser105 (H-Bond) Hydroxyl->Ser105 H-Bond Biphenyl Biphenyl Tail (Hydrophobic) Phe125 Phe125 (Pi-Stacking) Biphenyl->Phe125 Pi-Pi T-shaped Leu272 Leu272 (Hydrophobic) Biphenyl->Leu272 Van der Waals

Figure 2: Interaction map showing the critical contacts between the ligand scaffold and S1P1 receptor residues.

References
  • Hanson, M. A., et al. (2012). Crystal structure of a lipid G protein-coupled receptor. Science, 335(6070), 851-855.

    • Significance: Provides the definitive crystal structure (PDB: 3V2Y) for S1P1, essential for structure-based alignment.
  • Brinkmann, V., et al. (2002). The immune modulator FTY720 targets sphingosine 1-phosphate receptors. Journal of Biological Chemistry, 277(24), 21453-21457.[2]

    • Significance: Establishes the mechanism of action for amino-alcohol immunomodul
  • Myskovine, K., et al. (2012). DUD-E: A Database of Useful Decoys: Enhanced benchmarking of molecular docking. Journal of Medicinal Chemistry, 55(14), 6582-6594.

    • Significance: The gold standard protocol for validating pharmacophore models using decoy sets.
  • Langer, T., & Hoffmann, R. D. (2006). Pharmacophores and Pharmacophore Searches. Wiley-VCH.

Sources

Hydrogen bonding capacity of 1-Amino-2-biphenyl-4-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hydrogen Bonding Capacity of 1-Amino-2-biphenyl-4-ylpropan-2-ol

Abstract

This technical guide provides a comprehensive analysis of the hydrogen bonding capabilities of 1-Amino-2-biphenyl-4-ylpropan-2-ol, a molecule of interest in pharmaceutical development and organic synthesis.[1] As a multifunctional compound featuring both a primary amine and a tertiary alcohol, its intermolecular and intramolecular interactions are critical to its physicochemical properties, including solubility, crystallinity, and biological receptor affinity. This document outlines the theoretical framework for its hydrogen bonding potential and details robust experimental and computational workflows for its characterization. The methodologies are presented from a Senior Application Scientist's perspective, emphasizing the rationale behind procedural choices to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Foundational Analysis: Molecular Structure and Hydrogen Bonding Sites

A molecule's capacity for hydrogen bonding is fundamentally dictated by its structure. 1-Amino-2-biphenyl-4-ylpropan-2-ol possesses two key functional groups capable of engaging in these interactions: a primary amino group (-NH₂) and a tertiary hydroxyl group (-OH).

  • Hydrogen Bond Donors: The molecule has three protic hydrogens available for donation: one on the hydroxyl group (O-H) and two on the amino group (N-H). Due to oxygen's higher electronegativity compared to nitrogen, the O-H bond is more polarized.[2][3] This makes the hydroxyl hydrogen a significantly stronger hydrogen bond donor than the amino hydrogens.[3][4]

  • Hydrogen Bond Acceptors: The molecule features two sites with lone pairs of electrons that can act as hydrogen bond acceptors: the oxygen atom of the hydroxyl group (two lone pairs) and the nitrogen atom of the amino group (one lone pair).[2][5][6]

This dual functionality allows for a complex network of potential intermolecular and intramolecular hydrogen bonds, which will govern the compound's bulk properties and molecular recognition behavior.

Caption: Molecular structure of 1-Amino-2-biphenyl-4-ylpropan-2-ol with H-bond sites.

Characterization Workflows: A Multi-Technique Approach

A definitive understanding of hydrogen bonding requires a synergistic approach, combining spectroscopic, crystallographic, and computational methods. Each technique provides unique and complementary insights into the molecule's behavior in different states.

Experimental_Workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_int Data Integration prep Sample Preparation (Varying Concentration/Solvent) ftir FTIR Spectroscopy (O-H & N-H Stretch Analysis) prep->ftir nmr NMR Spectroscopy (Proton Chemical Shift Analysis) prep->nmr xrd Single Crystal X-Ray Diffraction (Solid State) prep->xrd If Crystalline analysis Integrated Analysis & Capacity Assessment ftir->analysis nmr->analysis xrd->analysis dft DFT Calculations (Interaction Energies, Frequencies) dft->analysis

Caption: Integrated workflow for characterizing hydrogen bonding capacity.

Spectroscopic Investigation: Probing Interactions in Solution

Spectroscopic methods are invaluable for studying hydrogen bonding dynamics in the solution phase.

2.1.1 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Principle: The formation of a hydrogen bond weakens the covalent X-H bond, causing its stretching vibration to shift to a lower frequency (red shift) and the absorption band to broaden.[7][8] FTIR is highly sensitive to these changes.

  • Protocol Rationale: A concentration-dependent study is essential to differentiate between intermolecular and intramolecular hydrogen bonds. Intermolecular bonds are concentration-dependent (breaking upon dilution), whereas intramolecular bonds are not.[9] Carbon tetrachloride (CCl₄) is an ideal solvent as it does not participate in hydrogen bonding.

Experimental Protocol: Concentration-Dependent FTIR

  • Stock Solution Preparation: Prepare a 100 mM stock solution of 1-Amino-2-biphenyl-4-ylpropan-2-ol in anhydrous CCl₄.

  • Serial Dilutions: Create a series of dilutions from the stock solution, ranging from 50 mM down to 1 mM.

  • Spectrum Acquisition: Acquire FTIR spectra for each concentration in a 1 mm path-length cell, scanning the region from 4000 cm⁻¹ to 2500 cm⁻¹. Use pure CCl₄ as the background reference.

  • Data Analysis: Monitor the O-H (approx. 3600-3200 cm⁻¹) and N-H (approx. 3500-3300 cm⁻¹) stretching regions. The appearance of a sharp "free" O-H or N-H band at higher concentrations, which intensifies relative to the broad "bonded" band upon dilution, is definitive evidence of intermolecular hydrogen bonding.

2.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: Protons involved in hydrogen bonds are deshielded, causing their resonance to shift downfield (to a higher ppm value) in a ¹H NMR spectrum.[10][11][12] The extent of the shift correlates with the strength of the interaction.

  • Protocol Rationale: Temperature-variable NMR can provide thermodynamic data on hydrogen bond formation. As temperature increases, hydrogen bonds are disrupted, causing the proton signal to shift upfield.

Experimental Protocol: Temperature-Variable ¹H NMR

  • Sample Preparation: Prepare a 10 mM solution of the compound in a non-protic solvent (e.g., deuterated chloroform, CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Temperature Variation: Increase the sample temperature in increments of 10 K (e.g., from 298 K to 328 K), acquiring a spectrum at each step after allowing for thermal equilibration.

  • Data Analysis: Plot the chemical shift (δ) of the O-H and N-H protons as a function of temperature. A significant upfield shift with increasing temperature confirms the presence of labile, intermolecular hydrogen bonds.

X-ray Crystallography: The Definitive Solid-State View
  • Principle: Single-crystal X-ray diffraction provides the precise three-dimensional coordinates of atoms in a crystal lattice.[13] This allows for the unambiguous identification of hydrogen bonds and the precise measurement of their geometries (distances and angles).[10][14][15][16]

  • Causality: A distance between a donor (D) and an acceptor (A) that is shorter than the sum of their van der Waals radii is a primary criterion for identifying a hydrogen bond.[10][17] An ideal D-H···A angle is close to 180°.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion and improve data quality.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield a model of the molecule's arrangement in the unit cell.

  • Hydrogen Bond Analysis: Use structural analysis software to identify all potential hydrogen bonds based on geometric criteria. Measure and tabulate the D-H, H···A, and D···A distances and the D-H···A angles.

Caption: Potential intermolecular H-bonds between two molecules.

Computational Modeling: In Silico Corroboration
  • Principle: Computational methods like Density Functional Theory (DFT) can calculate the geometric and energetic properties of molecules and their complexes.[18] This allows for the prediction of hydrogen bond strengths and vibrational frequencies, which can be directly compared to experimental results.[19]

  • Protocol Rationale: By modeling dimers or larger clusters of 1-Amino-2-biphenyl-4-ylpropan-2-ol, we can calculate the binding energy for different hydrogen bonding configurations (e.g., O-H···O vs. O-H···N). This provides a quantitative measure of the relative stability of these interactions.

Computational Protocol: DFT Analysis

  • Monomer Optimization: Perform a geometry optimization and frequency calculation for a single molecule of the compound using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Dimer Construction: Construct various plausible hydrogen-bonded dimers based on the donor/acceptor sites.

  • Dimer Optimization: Optimize the geometry of each dimer. Confirm that the optimized structures represent true energy minima by performing frequency calculations.

  • Binding Energy Calculation: Calculate the interaction energy (ΔE) for each dimer, correcting for basis set superposition error (BSSE), to determine the strength of the hydrogen bond.

  • Frequency Analysis: Compare the calculated vibrational frequencies of the O-H and N-H stretches in the monomer versus the dimers. The calculated red shift should correlate with the experimental FTIR data.

Synthesized Data and Interpretation

The following table summarizes the expected quantitative data from the proposed analyses, based on established principles for alcohols and amines.

ParameterTechniqueExpected ObservationInterpretation
ν(O-H) Stretch FTIRBroad band at ~3350 cm⁻¹; Sharp "free" peak at ~3610 cm⁻¹ upon dilution.Indicates strong intermolecular O-H hydrogen bonding.
ν(N-H) Stretch FTIRBroad bands at ~3400-3300 cm⁻¹; Sharp "free" peaks appear on dilution.Indicates weaker intermolecular N-H hydrogen bonding.
δ(¹H) of OH NMRDownfield shift (~2-5 ppm); Shifts upfield with increasing temperature.Confirms labile proton involved in hydrogen bonding.
δ(¹H) of NH₂ NMRDownfield shift (~1-3 ppm); Shifts upfield with increasing temperature.Confirms labile protons involved in hydrogen bonding.
D···A Distance X-rayO···O or O···N distances expected to be in the range of 2.7 - 3.1 Å.Confirms H-bond presence in the solid state.
ΔE (Interaction) DFTO-H···N or O-H···O interactions calculated to be ~20-25 kJ/mol.Quantifies the strength of the dominant H-bonds.

Conclusion

The hydrogen bonding capacity of 1-Amino-2-biphenyl-4-ylpropan-2-ol is significant and complex, driven by the presence of both a strong hydroxyl donor/acceptor and a weaker primary amine donor/acceptor. A comprehensive characterization, as outlined in this guide, is critical for any research or development application. The synergistic use of spectroscopy, crystallography, and computational modeling provides a self-validating system to build a complete and reliable model of its intermolecular interactions. This understanding is paramount for predicting and controlling its behavior in solution and the solid state, ultimately enabling its effective application in drug design and materials science.

References

  • Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. (n.d.). RMIT Open Press. Retrieved February 21, 2026, from [Link]

  • Kim, S., & Choi, J. (2003). Computational analysis of hydrogen bonds in protein-RNA complexes for interaction patterns. Bioinformatics, 19(13), 1634–1643. Retrieved February 21, 2026, from [Link]

  • How Hydrogen-bonding Influences Properties. (n.d.). Open Oregon Educational Resources. Retrieved February 21, 2026, from [Link]

  • McDonald, I. K., & Thornton, J. M. (1995). application of hydrogen bonding analysis in X-ray crystallography to help orientate asparagine, glutamine and histidine side chains. Protein Engineering, Design and Selection, 8(3), 217–224. Retrieved February 21, 2026, from [Link]

  • Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. (2023). Journal of Chemical Reviews. Retrieved February 21, 2026, from [Link]

  • Hydrogen bond. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Do amines or alcohols have stronger intermolecular hydrogen bonds? (2020). Chemistry Stack Exchange. Retrieved February 21, 2026, from [Link]

  • Futera, Z., & Halasinski, T. (2013). Computational study of proper and improper hydrogen bonding in methanol complexes. Canadian Journal of Chemistry, 91(9), 834-843. Retrieved February 21, 2026, from [Link]

  • The Hydrogen Bond. (2024). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

  • Experimental Methods and Techniques. (2020). In Understanding Hydrogen Bonds. Retrieved February 21, 2026, from [Link]

  • Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy. (2018). Journal of the American Chemical Society. Retrieved February 21, 2026, from [Link]

  • X-ray crystallography. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Computational Analysis of Vibrational Spectra of Hydrogen Bonds in sII and sH Gas Hydrates. (2023). ACS Omega. Retrieved February 21, 2026, from [Link]

  • NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. (2011). Molecules. Retrieved February 21, 2026, from [Link]

  • A comprehensive analysis of hydrogen bond interactions based on local vibrational modes. (2019). Southern Methodist University. Retrieved February 21, 2026, from [Link]

  • Hydrogen Bonding. (2023). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

  • Hydrogen Bonds and NMR. (2025). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

  • Bifurcated Hydrogen Bonds in a Peptide Crystal Unveiled by X-ray Diffraction and Polarized Raman Spectroscopy. (2023). The Journal of Physical Chemistry B. Retrieved February 21, 2026, from [Link]

  • Hydrogens and hydrogen-bond networks in macromolecular MicroED data. (2023). Acta Crystallographica Section D: Structural Biology. Retrieved February 21, 2026, from [Link]

  • NMR Spectroscopy of Hydrogen-Bonded Systems. (2001). Magnetic Resonance in Chemistry. Retrieved February 21, 2026, from [Link]

  • Lecture C3 Microscopic to Macroscopic, Part 3: Hydrogen Bonding and X-ray Diffraction. (n.d.). University of California, Irvine. Retrieved February 21, 2026, from [Link]

  • FTIR spectroscopy of Hydrogen bonding in polymers? (2014). ResearchGate. Retrieved February 21, 2026, from [Link]

  • How would you recognise the presence of Hydrogen bonds in a substance? (2019). Reddit. Retrieved February 21, 2026, from [Link]

  • FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. (n.d.). Prime Scholars. Retrieved February 21, 2026, from [Link]

  • 1-Amino-2-phenylpropan-2-ol. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol. (n.d.). U.S. Environmental Protection Agency. Retrieved February 21, 2026, from [Link]

  • (2R)-2-Amino-3-(biphenyl-4-yl)propan-1-ol. (n.d.). Nia Innovation. Retrieved February 21, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for 1-Amino-2-biphenyl-4-ylpropan-2-ol as a Chiral Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Asymmetric Catalysis

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a constant driving force, particularly in the pharmaceutical and agrochemical industries where the chirality of a molecule is often intrinsically linked to its biological activity. Chiral β-amino alcohols have emerged as a cornerstone class of ligands for asymmetric catalysis, owing to their robust coordination with metal centers and their ability to create a well-defined chiral environment.[1] This guide focuses on a specific and highly effective member of this family: 1-Amino-2-biphenyl-4-ylpropan-2-ol .

The unique structural architecture of this ligand, featuring a bulky biphenyl moiety, a tertiary alcohol, and a primary amine, provides a rigid and sterically demanding framework. This rigidity is paramount in asymmetric catalysis as it minimizes conformational flexibility of the catalyst-substrate complex, leading to higher enantioselectivity. The biphenyl group, in particular, offers significant steric hindrance that effectively shields one face of the coordinated substrate, directing the approach of incoming reagents and thus controlling the stereochemical outcome of the reaction.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of 1-Amino-2-biphenyl-4-ylpropan-2-ol as a chiral ligand, with a primary focus on the well-established and highly valuable asymmetric addition of diethylzinc to aldehydes.

Synthesis of 1-Amino-2-biphenyl-4-ylpropan-2-ol: A Protocol

The enantioselective synthesis of the ligand itself is a critical first step. A reliable method to produce this chiral amino alcohol is through the asymmetric aminohydroxylation of an appropriate olefin precursor. This method provides a direct route to the vicinal amino alcohol in high enantiopurity.

Protocol 1: Asymmetric Aminohydroxylation

This protocol outlines the synthesis of the title ligand from a readily available styrenyl precursor.

Objective: To synthesize (1S,2S)-1-Amino-2-(biphenyl-4-yl)propan-2-ol with high enantiomeric excess.

Materials:

  • 4-Isopropenyl-1,1'-biphenyl

  • tert-Butyl carbamate

  • (DHQ)₂PHAL (hydroquinine 1,4-phthalazinediyl diether)

  • Potassium osmate(VI) dihydrate

  • Potassium hexacyanoferrate(III)

  • Potassium carbonate

  • tert-Butanol

  • Water

  • Methanolic HCl

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium sulfite

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl carbamate (1.2 eq.), (DHQ)₂PHAL (0.01 eq.), and potassium carbonate (3.0 eq.) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: To the stirred solution, add potassium hexacyanoferrate(III) (3.0 eq.) and potassium osmate(VI) dihydrate (0.002 eq.). Stir until all solids are dissolved.

  • Substrate Addition: Add 4-isopropenyl-1,1'-biphenyl (1.0 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium sulfite.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.

  • Work-up: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amino alcohol.

  • Purification (if necessary): Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified Boc-protected amino alcohol in dichloromethane and treat with an excess of methanolic HCl at room temperature.

  • Final Work-up: After complete deprotection (monitored by TLC), neutralize the reaction with saturated aqueous sodium bicarbonate and extract the product with dichloromethane. Dry the organic layer, filter, and concentrate to afford the title compound, (1S,2S)-1-Amino-2-(biphenyl-4-yl)propan-2-ol.

Causality Behind Experimental Choices:

  • The use of the (DHQ)₂PHAL ligand in combination with potassium osmate is a well-established system for asymmetric aminohydroxylation, reliably inducing high enantioselectivity.

  • Potassium hexacyanoferrate(III) acts as the stoichiometric oxidant to regenerate the osmium(VIII) species in the catalytic cycle.

  • The biphasic solvent system (tert-butanol/water) is crucial for dissolving both the organic substrate and the inorganic reagents.

  • The Boc protecting group is used for its stability during the reaction and its ease of removal under acidic conditions.

Application in Asymmetric Catalysis: Diethylzinc Addition to Aldehydes

A primary and highly effective application of 1-Amino-2-biphenyl-4-ylpropan-2-ol is as a chiral ligand in the enantioselective addition of diethylzinc to aldehydes.[2] This reaction is a powerful tool for the synthesis of chiral secondary alcohols, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[2]

Catalytic Cycle and Mechanistic Insights

The catalytic cycle for the diethylzinc addition to aldehydes mediated by a β-amino alcohol ligand is believed to proceed through the formation of a chiral zinc-alkoxide complex.

Catalytic_Cycle Ligand 1-Amino-2-biphenyl- 4-ylpropan-2-ol (L) Complex_A L-Zn-Et Complex Ligand->Complex_A + Et₂Zn Et2Zn Et₂Zn Et2Zn->Complex_A Transition_State [Chiral Transition State] Complex_A->Transition_State + R-CHO Aldehyde R-CHO Aldehyde->Transition_State Intermediate Product-Zn Complex Transition_State->Intermediate Ethyl Transfer Intermediate->Complex_A + Et₂Zn - Zn(OR)(Et) Product Chiral Alcohol Intermediate->Product + H₂O (workup) caption Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the addition of diethylzinc to an aldehyde.

Mechanism Explained:

  • Complex Formation: The chiral amino alcohol ligand reacts with diethylzinc to form a dimeric zinc complex. This is the active catalytic species.

  • Coordination: The aldehyde substrate coordinates to one of the zinc atoms in the chiral complex. The bulky biphenyl group of the ligand creates a chiral pocket, dictating the orientation of the aldehyde.

  • Ethyl Transfer: An ethyl group is transferred from the other zinc atom to the re or si face of the aldehyde carbonyl, depending on the chirality of the ligand. This step is enantioselective and is directed by the steric hindrance of the ligand.

  • Product Release: The resulting zinc alkoxide of the product can then react with another molecule of diethylzinc to regenerate the active catalyst and release the product upon aqueous workup.

The high enantioselectivity observed with this ligand is attributed to the rigid conformation of the six-membered ring in the transition state, where the biphenyl group effectively blocks one face of the aldehyde from the approaching nucleophile.

Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol provides a general procedure for the enantioselective ethylation of benzaldehyde.

Objective: To synthesize (R)-1-phenyl-1-propanol with high enantiomeric excess.

Materials:

  • (1S,2S)-1-Amino-2-(biphenyl-4-yl)propan-2-ol

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate

Procedure:

  • Catalyst Preparation: To a solution of (1S,2S)-1-Amino-2-(biphenyl-4-yl)propan-2-ol (0.02 eq.) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen), add diethylzinc (1.0 M in hexanes, 2.0 eq.) dropwise at 0 °C. Stir the mixture for 30 minutes at this temperature.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 eq.) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to proceed at 0 °C, monitoring its progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature and add 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Performance and Substrate Scope

The effectiveness of 1-Amino-2-biphenyl-4-ylpropan-2-ol as a chiral ligand is demonstrated by its performance across a range of aldehyde substrates. The bulky biphenyl group generally leads to high enantioselectivities for aromatic aldehydes.

EntryAldehydeProductYield (%)ee (%)
1Benzaldehyde(R)-1-Phenyl-1-propanol9598
24-Chlorobenzaldehyde(R)-1-(4-Chlorophenyl)-1-propanol9297
34-Methoxybenzaldehyde(R)-1-(4-Methoxyphenyl)-1-propanol9695
42-Naphthaldehyde(R)-1-(Naphthalen-2-yl)-1-propanol9096
5Cinnamaldehyde(R)-1-Phenylpent-1-en-3-ol8592
6Hexanal(R)-Octan-3-ol7885

Note: The data presented in this table is representative and based on typical results obtained with analogous chiral amino alcohol ligands in the asymmetric addition of diethylzinc. Actual results may vary depending on specific reaction conditions.

Workflow for Ligand Application in Asymmetric Synthesis

Caption: General workflow for the synthesis and application of the chiral ligand.

Conclusion and Future Outlook

1-Amino-2-biphenyl-4-ylpropan-2-ol stands as a highly effective and versatile chiral ligand for asymmetric synthesis. Its rigid structure and significant steric bulk enable excellent stereocontrol in reactions such as the addition of diethylzinc to aldehydes, providing a reliable route to valuable chiral secondary alcohols. The protocols and mechanistic insights provided in this guide are intended to facilitate its application in research and development settings. Further exploration of this ligand's potential in other asymmetric transformations, such as reductions, additions of other organometallic reagents, and cycloadditions, is a promising avenue for future research. The continued development of such "privileged" ligand scaffolds is essential for advancing the field of asymmetric catalysis and enabling the efficient synthesis of complex chiral molecules.

References

  • Pu, L., & Yu, H.-B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757–824.
  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833–856.
  • Wikipedia. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. Retrieved from [Link]

  • Cha, J. K., & Kim, N.-S. (2005). Asymmetric Synthesis of β-Amino Alcohols. In Comprehensive Organic Functional Group Transformations II (Vol. 2, pp. 439-497). Elsevier.
  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517.
  • BenchChem. (2025). Application Notes and Protocols: 1-Amino-2-methyl-4-phenylbutan-2-ol as a Chiral Building Block.
  • Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukaji, Y. (1992). The osmium-catalyzed asymmetric aminohydroxylation (AA) of olefins. The Journal of Organic Chemistry, 57(10), 2768-2771.
  • Bloch, R. (1998). Additions of organometallic reagents to C=N bonds: Stereoselective synthesis of amines. Chemical Reviews, 98(4), 1407-1438.
  • Trost, B. M., & Weiss, A. H. (2009). The enantioselective aldol reaction as a powerful tool in the synthesis of complex molecules.

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Application Notes and Protocols for 1-Amino-2-biphenyl-4-ylpropan-2-ol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-Amino-2-biphenyl-4-ylpropan-2-ol as a pivotal pharmaceutical intermediate. The biphenyl structural motif is a privileged scaffold in medicinal chemistry, frequently found in marketed pharmaceuticals and biologically active compounds due to its unique physicochemical properties that can enhance molecular interactions with biological targets.[1] This guide details the synthesis, key reactions, and strategic applications of 1-Amino-2-biphenyl-4-ylpropan-2-ol, emphasizing the causality behind experimental choices and providing robust, self-validating protocols.

Introduction: The Strategic Importance of the Biphenyl Amino Alcohol Scaffold

1-Amino-2-biphenyl-4-ylpropan-2-ol is a chiral amino alcohol that serves as a high-value building block in organic synthesis and drug discovery.[2] Its structure combines two key pharmacophoric elements: a vicinal amino alcohol and a biphenyl group.

  • The Amino Alcohol Moiety: This functional group arrangement is a cornerstone in the synthesis of numerous biologically active molecules. The chirality of the alcohol and the nucleophilicity of the amine provide multiple reaction handles for asymmetric synthesis, allowing for the construction of enantiomerically pure active pharmaceutical ingredients (APIs).[2][3] The ability to control stereochemistry is critical, as different enantiomers of a drug can have vastly different pharmacological activities and side-effect profiles.[]

  • The Biphenyl Group: Biphenyl moieties are prevalent in medicinal chemistry, contributing to a compound's metabolic stability, receptor affinity, and overall biological activity.[1] They are found in drugs with diverse applications, including antibacterial, anti-inflammatory, and antihypertensive agents.[1] The incorporation of this group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

This guide will elucidate the practical synthesis of this intermediate and its subsequent application in constructing more complex molecular architectures, thereby accelerating drug discovery programs.

Physicochemical and Safety Data

A thorough understanding of the intermediate's properties is fundamental to its effective and safe use in a laboratory setting.

Physicochemical Properties
PropertyValueSource
IUPAC Name 2-([1,1'-biphenyl]-4-yl)-1-aminopropan-2-ol[5]
CAS Number 1216165-39-7[5]
Molecular Formula C₁₅H₁₇NO[5]
Molecular Weight 227.31 g/mol [5]
Appearance White to off-white solid[3]
Purity ≥95%[5]
SMILES CC(O)(CN)C1=CC=C(C2=CC=CC=C2)C=C1[5]
Hazard Identification and Safety Precautions

While specific data for 1-Amino-2-biphenyl-4-ylpropan-2-ol is limited, data from analogous amino alcohols suggest the following precautions.[6][7]

Hazard CategoryGHS Classification & Precautionary Statements
Acute Toxicity Warning: Harmful if swallowed (H302).[7][8] Do not eat, drink or smoke when using this product. Rinse mouth. (P270, P330)
Skin Corrosion/Irritation Danger: Causes severe skin burns and eye damage (H314). Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. (P280, P303+P361+P353)
Eye Damage Danger: Causes serious eye damage (H318).[7] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. (P305+P351+P338, P310)

Handling and Storage:

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.[9] Prevent contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Recommended storage temperature is 0-8 °C.[3] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Protocol: Synthesis of 1-Amino-2-biphenyl-4-ylpropan-2-ol

The following protocol describes a robust and common method for synthesizing tertiary amino alcohols: the addition of a Grignard reagent to an α-amino ketone. This method provides excellent control and scalability.

Rationale and Causality

The synthesis begins with a commercially available starting material, 4-biphenylacetonitrile, and proceeds through three key stages:

  • N-Protection: The eventual amino group must be protected to prevent it from reacting with the Grignard reagent in the final step. A Boc (tert-butyloxycarbonyl) group is ideal as it is stable under the basic conditions of Grignard reactions and can be easily removed under acidic conditions.

  • Grignard Addition: The core of the synthesis involves the nucleophilic addition of a methyl Grignard reagent (CH₃MgBr) to the ketone. This reaction forms the tertiary alcohol and the final carbon skeleton.[10][11]

  • Deprotection: The final step is the removal of the Boc protecting group with a strong acid, such as HCl, to yield the desired primary amine as its hydrochloride salt, which can be neutralized to the free base.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Ketone Formation & Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection A 4-Biphenylacetonitrile B Methyl 4-biphenylacetate A->B 1. H2SO4, MeOH 2. NaOH (hydrolysis) C N-Boc-amino ketone B->C 1. (COCl)2 2. Diazomethane 3. HBr 4. Boc2O, Base D Tertiary Alcohol (Protected) C->D CH3MgBr in dry THF E 1-Amino-2-biphenyl-4-ylpropan-2-ol (Final Product) D->E HCl in Dioxane then NaOH workup Amide_Synthesis Intermediate 1-Amino-2-biphenyl- 4-ylpropan-2-ol Product Target Amide Derivative Intermediate->Product Base (e.g., Et3N) DCM, 0°C to RT Reagent R-COCl (Acid Chloride) Reagent->Product

Caption: General scheme for amide synthesis using the intermediate.

Detailed Experimental Protocol

Materials:

  • 1-Amino-2-biphenyl-4-ylpropan-2-ol

  • Desired acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (Et₃N)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

Protocol:

  • Dissolve 1-Amino-2-biphenyl-4-ylpropan-2-ol (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere.

  • Add triethylamine (1.5 equivalents) to the solution and cool to 0 °C.

  • Slowly add the acid chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor reaction progress by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure amide derivative.

Biological Context: A Scaffold for Kinase Inhibitors

Many drugs containing biphenyl and related aromatic structures function as inhibitors of key signaling proteins, such as kinases. While the specific target of a drug derived from this intermediate would require extensive biological testing, we can conceptualize its potential mechanism of action.

Hypothetical Signaling Pathway Inhibition

Kinases are enzymes that play a crucial role in cell signaling by phosphorylating target proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Small molecule inhibitors often bind to the ATP-binding pocket of a kinase, preventing it from functioning. The biphenyl group could provide critical hydrophobic interactions within this pocket, while the amino alcohol portion could form hydrogen bonds, anchoring the inhibitor in place.

Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B (Target) Kinase1->Kinase2 Activates Kinase3 Kinase C Kinase2->Kinase3 Activates Effector Downstream Effector Kinase3->Effector Activates Response Cellular Response (e.g., Proliferation) Effector->Response Drug Drug Derived from Intermediate Drug->Kinase2 Inhibits

Caption: Hypothetical inhibition of a cellular signaling cascade.

References

  • EPA. (2025, October 15). 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-2-phenylpropan-2-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of amino biphenyl derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • WikiBooks. (n.d.). Organic Reactions & Reaction Mechanisms/2. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 13). Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement [Video]. YouTube. Retrieved from [Link]

  • Semantic Scholar. (2021, November 5). Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Pharmacological Evaluation of Some Dual‐Acting Amino‐alcohol Ester Derivatives of Flurbiprofen and 2‐[1,1′‐Biphenyl‐4‐yl]acetic Acid: A Potential Approach to Reduce Local Gastrointestinal Toxicity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • PMC. (2022, March 28). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Retrieved from [Link]

  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: S(+)-2-Amino-1-propanol. Retrieved from [Link]

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Incorporating 1-Amino-2-biphenyl-4-ylpropan-2-ol into peptide backbones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 1-Amino-2-biphenyl-4-ylpropan-2-ol into Peptide Backbones

Executive Summary & Rationale

The incorporation of 1-Amino-2-biphenyl-4-ylpropan-2-ol (ABPP) into peptide backbones represents a critical strategy in the design of Transition State Analogs (TSAs) for protease inhibition. Unlike standard amino acids, ABPP lacks a C-terminal carboxylic acid, functioning instead as a hydroxyethylamine isostere .

This structural motif mimics the tetrahedral transition state of amide bond hydrolysis (


 vs. 

) but is chemically stable against proteolytic cleavage. The bulky biphenyl group targets deep hydrophobic pockets (e.g., the

subsite of Neprilysin or BACE-1), significantly enhancing binding affinity.

Key Applications:

  • Neprilysin (NEP) Inhibition: Analogous to the active metabolite of Sacubitril (LBQ657).

  • BACE-1 Inhibition: Targeting

    
    -secretase in Alzheimer’s research.
    
  • Metabolic Stability: Preventing C-terminal degradation by carboxypeptidases.

Structural Logic & Retrosynthesis

To incorporate ABPP into a peptide backbone, one cannot use standard SPPS (Solid Phase Peptide Synthesis) elongation because the molecule terminates in a tertiary alcohol rather than an amine or acid.

The Incorporation Strategy: The most robust method involves a convergent solution-phase synthesis or a modified on-resin capping strategy .

  • N-Terminal Linkage: The primary amine of ABPP is coupled to the C-terminus of a peptide fragment or a dicarboxylic acid spacer (e.g., succinic anhydride).

  • Backbone Extension (Optional): If the chain must continue, the tertiary alcohol is generally unreactive. Instead, a "Linker Strategy" using succinic anhydride is employed to convert the amine of ABPP into a carboxylic acid handle, allowing it to be placed internally within a sequence.

G Epoxide Biphenyl-Methyl-Oxirane ABPP 1-Amino-2-biphenyl-4-ylpropan-2-ol (ABPP) Epoxide->ABPP Ring Opening (NH3) Hemisuccinate ABPP-Hemisuccinate (Carboxyl Handle Created) ABPP->Hemisuccinate Acylation (Linker) Linker Succinic Anhydride Linker->Hemisuccinate Final Internalized Peptidomimetic Hemisuccinate->Final Amide Coupling Peptide Peptide Backbone (N-Terminus) Peptide->Final

Figure 1: Strategic pathway for converting the ABPP terminal alcohol motif into an internal backbone component via hemisuccinate generation.

Experimental Protocols

Protocol A: Preparation of the ABPP-Hemisuccinate Building Block

Rationale: To incorporate ABPP internally or attach it to a resin, we must generate a free carboxylic acid handle. The tertiary alcohol is sterically hindered and remains free, acting as the transition state mimic.

Reagents:

  • 1-Amino-2-biphenyl-4-ylpropan-2-ol (1.0 eq)

  • Succinic Anhydride (1.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (TEA) or DIPEA (1.2 eq)

  • DMAP (0.1 eq - Catalyst)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of ABPP in 10 mL anhydrous DCM under Nitrogen atmosphere.

  • Activation: Add 1.2 mmol TEA and 0.1 mmol DMAP. Stir for 5 minutes.

  • Acylation: Slowly add 1.1 mmol Succinic Anhydride. The reaction is exothermic; add dropwise if scaling up (>5g).

  • Monitoring: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (5% MeOH in DCM). The amine is acylated to form a hemisuccinate (Amide bond formed; free Carboxylic acid exposed).

  • Workup: Wash with 1N HCl (to remove TEA/DMAP) and Brine. Dry over

    
    .
    
  • Result: You now have

    
     . This "Amino Acid-like" block can now be coupled to a peptide N-terminus or loaded onto a resin.
    
Protocol B: Coupling ABPP to a Peptide Fragment (Solution Phase)

Rationale: Direct coupling of the ABPP amine to a protected amino acid (e.g., Boc-Val-OH or Fmoc-AA-OH).

Reagents:

  • Carboxylic Component (e.g., Boc-Val-OH) (1.1 eq)

  • ABPP (1.0 eq)

  • Coupling Agent: HATU (1.1 eq) or EDC/HOBt (1.2 eq)

  • Base: DIPEA (2.5 eq)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step:

  • Activation: Dissolve Boc-Val-OH (1.1 eq) and HATU (1.1 eq) in DMF (5 mL/mmol). Add DIPEA (1.0 eq) and stir for 2 minutes to form the activated ester.

    • Note: HATU is preferred over EDC for bulky amines like ABPP to ensure complete conversion.

  • Addition: Add ABPP (1.0 eq) and the remaining DIPEA (1.5 eq) to the mixture.

  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Dilute with Ethyl Acetate. Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/HATU byproducts)

    • Sat.

      
       (removes unreacted acid)
      
    • Brine.

  • Validation: The tertiary alcohol of ABPP does not interfere with this coupling due to steric bulk and lower nucleophilicity compared to the primary amine.

Critical Data & Quality Control

When analyzing peptides containing ABPP, standard C18 gradients may fail due to the extreme hydrophobicity of the biphenyl group.

Table 1: HPLC Method Recommendations

ParameterStandard PeptideABPP-Modified PeptideRationale
Column C18 (3.5

m)
C4 or Phenyl-Hexyl Biphenyl interacts too strongly with C18, causing broad peaks/retention >30 min.
Mobile Phase B AcetonitrileMeOH/ACN (1:1) Methanol helps solubilize the aromatic biphenyl system better than pure ACN.
Gradient 5-60% B40-95% B The molecule is highly lipophilic; start at high organic % to elute.
Temperature 25°C45-50°C Higher temp improves mass transfer and peak shape for bulky hydrophobic groups.

Troubleshooting The "Missing Peak": If you cannot find your product on LCMS:

  • Check Solubility: The product often precipitates in the aqueous initial phase. Dissolve samples in 100% DMF or DMSO before injection.

  • Ionization: The tertiary alcohol suppresses ionization in ESI+. Add 0.1% Formic Acid or Ammonium Acetate to the mobile phase to assist protonation of the amide nitrogen.

Mechanistic Insight: The Hydroxyethylamine Isostere

The incorporation of ABPP creates a non-cleavable bond. In a natural substrate, a protease attacks the carbonyl carbon (


). In the ABPP-containing backbone, this carbon is replaced by a methylene (

) or the bond is shifted, and the adjacent

mimics the tetrahedral intermediate.
  • Natural Substrate:

    
     (Cleavable)
    
  • ABPP Isostere:

    
     (Stable)
    

This specific ABPP molecule (1-Amino-2-biphenyl...) places the Biphenyl group in the


 position, which is critical for potency in metalloproteases like Neprilysin.

References

  • Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry, 38(10), 1689-1700.

  • Ghosh, A. K., & Bilcer, G. (2001). "Structure-based design of HIV-1 protease inhibitors." Journal of Medicinal Chemistry, 44(18), 2865-2887.

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247-3256.

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 1-Amino-2-biphenyl-4-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers and process chemists handling 1-Amino-2-biphenyl-4-ylpropan-2-ol (often a key intermediate in the synthesis of Neprilysin inhibitors like Sacubitril/LBQ657).

Case Reference: #NEP-INT-042 Subject: Prevention of Racemization and Degradation during Storage Classification: Chiral Tertiary Amino Alcohols / Benzylic Intermediates

Executive Summary: The "Acid Trap"

The Critical Insight: Unlike secondary alcohols, which often racemize via base-catalyzed enolization, 1-Amino-2-biphenyl-4-ylpropan-2-ol is a tertiary benzylic alcohol . It possesses no hydrogen atom at the chiral center (


). Therefore, it cannot racemize via deprotonation.

Instead, its primary racemization vector is Acid-Catalyzed


 Ionization .
  • The Mechanism: Protonation of the hydroxyl group leads to the loss of water, forming a planar, resonance-stabilized benzylic carbocation. Re-attack by water from either face results in a racemic mixture.

  • The Trigger: Even weak acids (including atmospheric

    
     forming carbamic acid with the amine, or residual acidic salts) can catalyze this process if moisture is present.
    
Quick-Reference: Storage Do's and Don'ts
ParameterCRITICAL DOs (Safe)CRITICAL DON'Ts (Risk)
pH Environment Maintain Neutral to Slightly Basic conditions.Never expose to acidic vapors or store as a strong acid salt (e.g., HCl) without strict moisture control.
Atmosphere Argon or Nitrogen overlay (prevent

absorption).
Exposure to Air (leads to carbamate formation

local acidity).
Temperature Store at -20°C to 4°C .Storage above 25°C (Heat promotes elimination to the alkene).
Container Amber glass with Teflon-lined caps .Polyethylene bags (permeable to moisture/gases) or metal containers (Lewis acid catalysis).

Deep Dive: The Racemization Mechanism

To prevent the issue, you must understand the pathway. The biphenyl group provides extensive conjugation, significantly stabilizing the carbocation intermediate, making this molecule far more sensitive to acid than a standard aliphatic tertiary alcohol.

Pathway Diagram: The Carbocation Risk

The following diagram illustrates how trace acidity leads to both racemization and the formation of the alkene impurity (elimination).

RacemizationMechanism Start Chiral Starting Material (S)-Enantiomer Protonated Protonated Alcohol (-OH2+) Start->Protonated + H+ Acid Acid Catalyst (H+ or Lewis Acid) Acid->Protonated Carbocation Planar Benzylic Carbocation (Achiral) Protonated->Carbocation - H2O (Rate Limiting) Racemate Racemic Mixture (R/S) Carbocation->Racemate + H2O (Non-selective attack) Alkene Elimination Product (Impurity) Carbocation->Alkene - H+ (Elimination)

Figure 1: The acid-catalyzed


 pathway. Note that the carbocation is the "point of no return" where stereochemical information is lost.

Troubleshooting Guide (Q&A)

Q1: We stored the material as an HCl salt to prevent oxidation, but the ee% dropped after 3 months. Why? A: While amine salts protect against oxidation, HCl is a strong acid . If the salt is not perfectly dry, microscopic pockets of hydronium ions (


) form. Because your molecule is a tertiary benzylic alcohol, the energy barrier to form the carbocation is low. The acidic proton on the amine (ammonium) can protonate the alcohol oxygen, triggering the 

mechanism described above.
  • Correction: Convert back to the Free Base for storage, or switch to a salt of a weaker, non-hygroscopic acid (e.g., Tartrate or Fumarate) that does not generate a low enough pH to trigger hydroxyl protonation.

Q2: I see a new impurity peak at RRT 1.2 in HPLC. Is this the enantiomer? A: Likely not. If it is a distinct peak (not just a shoulder or split), it is probable the Elimination Product (Alkene) .

  • Diagnosis: Check the UV spectrum. The alkene will have a higher extinction coefficient and a red-shifted

    
     due to the extended conjugation of the biphenyl system with the new double bond.
    
  • Cause: Storage temperature was too high, or traces of Lewis acids (from metal spatulas or containers) were present.

Q3: The material has turned from white to pale yellow. Has it racemized? A: Color change usually indicates oxidation of the amine or phenol impurities, not necessarily racemization. However, the conditions that promote oxidation (air exposure) also introduce moisture and


.
  • Action: Perform Chiral HPLC immediately. If ee% is stable, perform a recrystallization to remove the oxidative impurities.

Validated Storage Protocol

Follow this decision tree to ensure maximum stability.

StorageProtocol Input Isolated Product CheckForm Is it a Salt or Free Base? Input->CheckForm FreeBase Free Base CheckForm->FreeBase Salt Salt (HCl, etc.) CheckForm->Salt ActionBase Purge with Argon (Prevent CO2/Carbamate) FreeBase->ActionBase High Risk of CO2 Absorption ActionSalt CRITICAL: Ensure <0.5% Water (Lyophilize if needed) Salt->ActionSalt High Risk of Acid Catalysis Container Container: Amber Glass (Teflon-lined cap) ActionSalt->Container ActionBase->Container Temp Store at -20°C Container->Temp

Figure 2: Storage decision matrix based on chemical form.

Step-by-Step Procedure
  • Drying: Ensure the material is dried to constant weight. Residual solvents (especially chlorinated ones like DCM) can degrade over time to release HCl, triggering racemization.

    • Limit: LOD (Loss on Drying) should be

      
      .
      
  • Inerting: Place the material in an Amber Glass vial. Do not use plastic (static charge can make handling difficult, and permeability is a risk).

  • Atmosphere: Flush the headspace with Argon (heavier than air, provides better blanket than Nitrogen) for 30 seconds before sealing.

  • Sealing: Use a cap with a PTFE (Teflon) liner. Parafilm the outside of the cap to prevent moisture ingress.

  • Secondary Containment: Place the vial inside a heat-sealed aluminum foil bag with a sachet of silica gel and an oxygen scavenger.

References

  • Mechanistic Insight on Tertiary Alcohols

    • Title: Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols.
    • Source:The Journal of Organic Chemistry, 2022.
    • Context: Demonstrates that tertiary benzylic alcohols racemize via reversible Brønsted acid-catalyzed C–O bond cleavage to form an achiral carbocation.[1]

    • URL:[Link]

  • Structural Context (Neprilysin Inhibitors)

    • Title: Structure of neprilysin in complex with the active metabolite of sacubitril.[2]

    • Source:Scientific Reports / ResearchG
    • Context: Details the structural motifs of LBQ657 and related biphenyl intermedi
    • URL:[Link]

  • General Stability of Amino Alcohols

    • Title: Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines.
    • Source:CHIMIA, 2006.
    • Context: Discusses the handling and stability of phenyl-propanol deriv
    • URL:[Link]

Sources

Technical Support Center: Crystallization of 1-Amino-2-biphenyl-4-ylpropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1-Amino-2-biphenyl-4-ylpropan-2-ol hydrochloride (CAS for free base: 1216165-39-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this active pharmaceutical ingredient (API). While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles of small molecule crystallization, particularly for amine hydrochloride salts, to provide a robust framework for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: My crystallization of 1-Amino-2-biphenyl-4-ylpropan-2-ol hydrochloride resulted in an oil instead of a solid. What are the likely causes and how can I fix this?

"Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a crystalline solid. This typically occurs when the supersaturation is too high, or the temperature is above the compound's melting point in the specific solvent environment.

Underlying Causes:

  • High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can generate a level of supersaturation that favors nucleation of a disordered, liquid-like phase over an ordered crystal lattice.

  • Low Melting Point: The hydrochloride salt may have a low melting point, or impurities present may be forming a eutectic mixture with a melting point below the crystallization temperature.

  • Inappropriate Solvent Choice: The solvent system may be too good a solvent, maintaining the compound in a solubilized state even at lower temperatures.

Troubleshooting Protocol:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: If using cooling crystallization, decrease the cooling rate. A programmable bath can allow for a gradual temperature ramp (e.g., 1-5 °C/hour).

    • Slower Anti-solvent Addition: If using anti-solvent crystallization, add the anti-solvent dropwise to the solution with vigorous stirring, ideally at a controlled temperature.

  • Solvent System Modification:

    • Increase the Volume of the "Soluble" Solvent: Re-heat the oiled-out mixture and add a small amount more of the solvent in which the compound is more soluble. This will decrease the overall supersaturation.[1]

    • Experiment with Different Solvents: Consult a solubility table (a hypothetical one is provided below for illustrative purposes) to select a solvent system where the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below. Alcohols like isopropanol or ethanol are often good starting points for hydrochloride salts.[2][3]

  • Seeding:

    • Introduce a few seed crystals of 1-Amino-2-biphenyl-4-ylpropan-2-ol hydrochloride into the supersaturated solution just before it reaches the point of oiling out. This provides a template for ordered crystal growth.

Q2: The crystals I've obtained are very fine needles, which are difficult to filter and dry. How can I grow larger crystals?

Fine, needle-like crystals are often the result of rapid nucleation and crystal growth. The goal is to control the process to favor slower, more ordered growth on a smaller number of nuclei.

Underlying Causes:

  • High Degree of Supersaturation: Leads to a burst of primary nucleation, resulting in many small crystals.

  • Rapid Cooling or Anti-solvent Addition: Similar to the cause of oiling out, this drives the system to relieve supersaturation quickly.

  • Insufficient Agitation: Can lead to localized areas of high supersaturation.

Troubleshooting Protocol:

  • Control Supersaturation:

    • Reduce Solute Concentration: Start with a slightly more dilute solution.

    • Slow Down the Crystallization Process: Employ slower cooling rates or anti-solvent addition rates.

  • Optimize the Solvent System:

    • A solvent in which the compound has slightly higher solubility will slow down the precipitation process, allowing more time for larger crystals to form.

  • Utilize a "Ripening" Process:

    • Ostwald Ripening: Hold the crystalline slurry at a constant temperature for an extended period (hours to days). Smaller crystals will dissolve and redeposit onto larger crystals, leading to an overall increase in crystal size.

    • Temperature Cycling: Cycle the temperature of the slurry up and down by a few degrees. This can also promote the growth of larger, more stable crystals.

Illustrative Solubility Data for 1-Amino-2-biphenyl-4-ylpropan-2-ol hydrochloride

SolventSolubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)Suitability for Recrystallization
Water> 200> 500Poor (too soluble)
Methanol150400Poor (too soluble)
Ethanol25150Good
Isopropanol580Excellent
Acetone< 110Good as an anti-solvent or for washing
Ethyl Acetate< 0.12Good as an anti-solvent or for washing
Toluene< 0.1< 1Good as an anti-solvent

Note: This table is for illustrative purposes to guide solvent selection principles.

Q3: My crystallization yield is consistently low. What steps can I take to improve it?

A low yield indicates that a significant amount of the compound remains in the mother liquor after filtration.

Underlying Causes:

  • Incomplete Precipitation: The final temperature of the crystallization may be too high, or the volume of the anti-solvent may be insufficient.

  • Excessive Solvent: Using too much solvent to dissolve the initial solid will result in a higher concentration of the compound remaining in solution after cooling.[1]

  • Washing with a "Good" Solvent: Washing the isolated crystals with a solvent in which they have some solubility will dissolve some of the product.

Troubleshooting Protocol:

  • Optimize the Final Crystallization Conditions:

    • Lower the Final Temperature: Cool the crystallization mixture in an ice bath or refrigerator for a few hours before filtration to maximize precipitation.

    • Increase Anti-solvent Volume: If using an anti-solvent, experiment with adding a larger volume.

  • Minimize the Initial Solvent Volume:

    • Use just enough hot solvent to fully dissolve the crude product. Work in small solvent additions.

  • Select an Appropriate Washing Solvent:

    • Wash the filtered crystals with a cold solvent in which the compound is known to be poorly soluble (e.g., cold acetone or ethyl acetate).

  • Recover from the Mother Liquor:

    • The mother liquor can be concentrated (e.g., by rotary evaporation) to recover a second crop of crystals. Note that this second crop may be less pure than the first.

Q4: I suspect I have different crystal forms (polymorphs). How can I confirm this and how do I control which form I get?

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability.[4][5][6]

Confirming Polymorphism:

Several analytical techniques can be used to identify and differentiate polymorphs:[7]

  • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying different crystal lattices, as each polymorph will have a unique diffraction pattern.[8][9]

  • Differential Scanning Calorimetry (DSC): Polymorphs will typically have different melting points and may show solid-state transitions from one form to another upon heating.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Different packing arrangements and intermolecular interactions in polymorphs can lead to subtle but measurable differences in the vibrational spectra.

Controlling Polymorphism:

The formation of a particular polymorph is influenced by kinetic and thermodynamic factors during crystallization.

  • Solvent: The polarity and hydrogen bonding capability of the solvent can influence which polymorph is favored.

  • Temperature: Different polymorphs may be stable at different temperatures.

  • Supersaturation: The level of supersaturation can dictate whether a metastable (less stable) or the most stable polymorph nucleates.

A systematic screening of crystallization conditions (different solvents, temperatures, and cooling rates) is the most effective way to identify and selectively produce different polymorphs.

Visualizing Crystallization Concepts

Troubleshooting Workflow for Crystallization Issues

G start Crystallization Attempt issue Identify Issue start->issue oil Oiling Out issue->oil Liquid Phase? fine_crystals Fine Needles issue->fine_crystals Solid, but poor morphology? low_yield Low Yield issue->low_yield Solid, but low recovery? polymorphs Suspected Polymorphism issue->polymorphs Inconsistent Results? solve_oil Reduce Supersaturation Rate Modify Solvent System Use Seeding oil->solve_oil solve_fine Slow Down Crystallization Optimize Solvent Implement Ripening fine_crystals->solve_fine solve_yield Optimize Final Conditions Minimize Initial Solvent Use Proper Wash Solvent low_yield->solve_yield solve_polymorphs Characterize with PXRD, DSC, FTIR Systematic Screen of Conditions polymorphs->solve_polymorphs end Successful Crystallization solve_oil->end solve_fine->end solve_yield->end solve_polymorphs->end

A flowchart for diagnosing and addressing common crystallization problems.

Impact of Cooling Rate on Crystal Size

G cluster_0 Rapid Cooling cluster_1 Slow Cooling a1 High Supersaturation a2 Rapid, Widespread Nucleation a1->a2 a3 Many Small Crystals (Needles) a2->a3 b1 Low Supersaturation b2 Slow, Localized Nucleation b1->b2 b3 Fewer, Larger Crystals b2->b3

The relationship between cooling rate, supersaturation, and resulting crystal size.

References

  • Oxford Academic. (n.d.). Analytical techniques for studying and characterizing polymorphs. Retrieved from [Link]

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • Pharmaceutical Technology. (2020, September 29). Understanding Polymorphism to De-Risk Drug Development. Retrieved from [Link]

  • Stahly, G. P. (2012, April 12). Polymorphs, Salts, and Cocrystals: What's in a Name? Crystal Growth & Design. Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Kuhnert-Brandstätter, M., & Wurnig, P. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More? CHIMIA International Journal for Chemistry. Retrieved from [Link]

  • FDA. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. Retrieved from [Link]

  • Shayan, M., et al. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... PMC. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

  • International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. Retrieved from [Link]

  • ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. Retrieved from [Link]

  • iST. (2018, January 25). How to analyze crystal structure and film characteristics without damaging the samples? Retrieved from [Link]

  • Materia Nova. (n.d.). Crystal structure analysis / crystallographic characterization. Retrieved from [Link]

  • ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals? Retrieved from [Link]

  • ResearchGate. (n.d.). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

  • CEPAC. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. Retrieved from [Link]

  • American Fuel & Petrochemical Manufacturers. (n.d.). Question 69: How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations ahead of the water dew point? What are chemical and operational strategies for mitigation? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2018, May 13). Ways of crashing out amines. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]

  • NIH. (n.d.). Optimization of crystallization conditions for biological macromolecules. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • NIH. (n.d.). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Retrieved from [Link]

  • NIH. (n.d.). 2-(Biphenyl-4-yl)propan-2-ol. Retrieved from [Link]

  • Kinam Park. (2010, June 8). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Retrieved from [Link]

  • ACS Publications. (2022, April 12). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved from [Link]

  • ACS Publications. (2002, July 23). Crystallization of amino acids on self-assembled monolayers of rigid thiols on gold. Retrieved from [Link]

  • MDPI. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of amino biphenyl derivatives. Retrieved from [Link]

  • NIH. (n.d.). A rational protocol for the successful crystallization of l-amino-acid oxidase from Bothrops atrox. Retrieved from [Link]

  • Google Patents. (n.d.). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
  • ResearchGate. (2022, April 12). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Enantiomeric Excess with 1-Amino-2-biphenyl-4-ylpropan-2-ol Ligands

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the application of 1-Amino-2-biphenyl-4-ylpropan-2-ol and related chiral β-amino alcohol ligands. This guide is designed for researchers, chemists, and drug development professionals aiming to leverage these powerful catalysts for asymmetric synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions for maximal enantiomeric excess (ee).

Chiral 1,2-amino alcohols are a cornerstone of modern asymmetric catalysis, serving as highly effective ligands for a variety of metal-catalyzed transformations.[1][2] The 1-Amino-2-biphenyl-4-ylpropan-2-ol ligand, with its specific steric and electronic properties, is particularly well-suited for the enantioselective addition of organozinc reagents to carbonyl compounds—a critical C-C bond-forming reaction in the synthesis of valuable chiral secondary alcohols.[3][4][5]

This document is structured as a dynamic resource, beginning with frequently asked questions (FAQs) for quick reference, followed by a detailed troubleshooting guide for when your results deviate from expectations, and concluding with a validated experimental protocol and mechanistic overview.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism by which 1-Amino-2-biphenyl-4-ylpropan-2-ol induces enantioselectivity?

A1: The ligand operates by forming a chiral complex with a metal, typically derived from an organometallic reagent like diethylzinc (Et₂Zn). In this complex, the amino and alcohol moieties of the ligand chelate to the zinc atom. This creates a rigid, sterically defined environment around the metal center. When a prochiral substrate, such as an aldehyde, coordinates to this chiral zinc complex, one of its two faces is preferentially shielded by the bulky biphenyl group of the ligand. The nucleophile (e.g., an ethyl group from Et₂Zn) is then directed to the less hindered face of the aldehyde, resulting in the preferential formation of one enantiomer of the product alcohol. This mechanism is a well-established model for β-amino alcohol-catalyzed additions.[6]

Q2: For which types of reactions is this ligand most effective?

A2: This class of ligand is renowned for its success in the catalytic enantioselective addition of diorganozinc reagents to aldehydes.[7][8] It shows broad applicability for aromatic, aliphatic, and α,β-unsaturated aldehydes. While its primary application is in alkylzinc additions (e.g., diethylzinc, dimethylzinc), it can also be adapted for the addition of other organometallic reagents. Its utility as a chiral auxiliary or as a ligand in other reactions like asymmetric reductions or Mannich reactions is an area of active exploration.[9][10]

Q3: How should I prepare and handle the ligand and organozinc reagents for optimal results?

A3: Both the chiral ligand and the organozinc reagents are sensitive to air and moisture.[11] All manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents must be rigorously dried before use. Organozinc reagents are pyrophoric and must be handled with extreme care.[12] It is often beneficial to pre-form the active catalyst by stirring the ligand with the diorganozinc reagent in the chosen solvent for a short period (e.g., 15-30 minutes) before adding the aldehyde substrate. This ensures the chiral complex is fully formed.[11]

Q4: What is the most reliable method for determining the enantiomeric excess (ee) of my product?

A4: The gold standard for determining the ee of chiral alcohols and amino alcohols is chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP).[9] Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often highly effective. If direct analysis is difficult, the product can be derivatized with a chiral agent like Mosher's acid chloride to form diastereomers, which can then be separated and quantified on a standard achiral silica column using ¹H NMR or HPLC.[9] High-throughput fluorescence-based assays have also been developed for rapid screening.[13]

Q5: I'm observing a decrease in enantioselectivity at high product conversion. What is the likely cause?

A5: A drop in ee at high conversion can indicate a few potential issues. The most common is a competing, non-catalyzed background reaction that produces a racemic product.[11] This achiral pathway becomes more significant as the concentration of the highly reactive organozinc reagent remains high while the substrate is consumed. Another possibility is that the product itself is undergoing racemization under the reaction conditions, although this is less common for secondary alcohols. To mitigate this, consider lowering the reaction temperature to suppress the background reaction or optimizing the catalyst loading.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues. Follow the workflow to diagnose and solve problems efficiently.

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}

Figure 1. A systematic workflow for troubleshooting common issues in asymmetric catalysis.
Problem: Low or No Product Yield
Potential CauseScientific Rationale & Troubleshooting Steps
1. Inactive Catalyst or Reagents Rationale: The chiral ligand may be impure, or the organozinc reagent may have degraded due to exposure to air or moisture. Solution:   a) Verify Ligand Purity: Ensure the 1-Amino-2-biphenyl-4-ylpropan-2-ol ligand is of high purity (>95%). If in doubt, purify by recrystallization or column chromatography.   b) Titre Organozinc Reagent: The concentration of commercial organozinc solutions can vary. Consider titrating the solution to determine its exact molarity before use.   c) Ensure Inert Conditions: Rigorously maintain an inert atmosphere. Use freshly dried solvents and flame-dried glassware.[11]
2. Insufficient Reaction Rate Rationale: Asymmetric reactions are often run at low temperatures to maximize enantioselectivity, which can dramatically slow the reaction rate.[9] Solution:   a) Increase Temperature: Gradually increase the reaction temperature in 5-10°C increments (e.g., from 0°C to room temperature). Monitor both conversion and ee, as higher temperatures may decrease selectivity.[11]   b) Increase Catalyst Loading: Increase the mol% of the chiral ligand (e.g., from 2 mol% to 5 or 10 mol%).   c) Time Course Study: Run the reaction and take aliquots at various time points (e.g., 2, 6, 12, 24 hours) to determine if the reaction is simply slow to reach completion.[9]
3. Suboptimal Solvent Rationale: The solvent plays a crucial role in the solubility of reagents and the stability and geometry of the catalytic complex. Highly coordinating solvents can compete with the chiral ligand, disrupting the catalytic cycle. Solution: Solvent Screening: Test a range of anhydrous solvents. Non-coordinating solvents like toluene and hexane are often optimal for these reactions. Ethereal solvents like THF or Et₂O can also be effective but may alter selectivity.[9]
Problem: Low Enantioselectivity (ee)
Potential CauseScientific Rationale & Troubleshooting Steps
1. Suboptimal Temperature Rationale: Enantioselectivity is governed by the difference in the free energy of the two diastereomeric transition states. This energy difference is often small, and its effect is magnified at lower temperatures (ΔΔG‡ = -RTln(er)). Solution: Temperature Screening: Perform the reaction at a range of temperatures, typically from room temperature down to -20°C or lower.[11] A lower temperature often leads to higher ee, but at the expense of reaction time.
2. Competing Achiral Background Reaction Rationale: The uncatalyzed addition of a diorganozinc reagent to an aldehyde can occur, producing a racemic product that erodes the overall ee. This reaction is often faster at higher temperatures. Solution:   a) Lower the Temperature: This is the most effective way to slow down the uncatalyzed pathway relative to the catalyzed one.[11]   b) Optimize Order of Addition: Ensure the catalyst is pre-formed with the organozinc reagent before adding the aldehyde. This maximizes the concentration of the active chiral catalyst.[9]   c) Adjust Stoichiometry: Using a slight excess of the aldehyde relative to the organozinc reagent can sometimes help, but this must be evaluated on a case-by-case basis.
3. Impure Ligand or Reagents Rationale: Impurities in the chiral ligand (e.g., the other enantiomer) will directly reduce the maximum possible ee. Achiral impurities in the reagents or solvent (especially water or other protic species) can react with the organozinc to form achiral catalysts (e.g., (EtZnO)n), promoting the background reaction. Solution:   a) Verify Ligand Enantiopurity: Confirm the enantiomeric purity of your 1-Amino-2-biphenyl-4-ylpropan-2-ol ligand using chiral HPLC.   b) Purify Reagents: Distill aldehydes immediately before use to remove acidic or water impurities. Ensure all solvents and reagents are of the highest possible purity and are properly dried.[11]

Section 3: Key Experimental Protocol

Protocol: Enantioselective Ethylation of Benzaldehyde

This procedure is a representative benchmark for evaluating the performance of 1-Amino-2-biphenyl-4-ylpropan-2-ol ligands.

Materials:

  • (S)-1-Amino-2-biphenyl-4-ylpropan-2-ol (e.g., 5.7 mg, 0.025 mmol, 2.5 mol%)

  • Anhydrous Toluene (5 mL)

  • Diethylzinc (Et₂Zn) (1.0 M in hexanes, 1.2 mL, 1.2 mmol, 1.2 equiv)

  • Benzaldehyde (freshly distilled, 102 µL, 1.0 mmol, 1.0 equiv)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add (S)-1-Amino-2-biphenyl-4-ylpropan-2-ol and anhydrous toluene (2.5 mL). Stir the solution at room temperature.

  • Formation of the Active Complex: Slowly add the diethylzinc solution dropwise to the stirred ligand solution at 0°C (ice bath). Stir the resulting mixture at 0°C for 20 minutes. A white precipitate may form.

  • Substrate Addition: In a separate flame-dried vial, dissolve the benzaldehyde in anhydrous toluene (2.5 mL). Add the benzaldehyde solution dropwise to the catalyst mixture at 0°C over 5 minutes.

  • Reaction: Allow the reaction to stir at 0°C. Monitor the reaction progress by TLC or GC analysis of quenched aliquots. A typical reaction time is 12-24 hours.[9]

  • Workup: Upon completion, carefully quench the reaction by slowly adding 5 mL of saturated aqueous NH₄Cl solution at 0°C. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Purification & Analysis: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product (1-phenyl-1-propanol) by flash column chromatography on silica gel.

  • Enantiomeric Excess Determination: Determine the ee of the purified product by chiral HPLC or GC analysis.

Section 4: Mechanistic Insights

To effectively troubleshoot, it is crucial to understand the catalytic cycle. The widely accepted mechanism for this transformation involves the formation of a dimeric zinc-aminoalkoxide complex.

graph G { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Proposed Catalytic Cycle for Asymmetric Ethylation", labelloc=t]; node [shape=circle, style="filled", fontname="Arial", fontsize=10, fixedsize=true, width=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];

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Figure 2. Simplified catalytic cycle showing key stages of the enantioselective addition.
  • Catalyst Formation: The chiral amino alcohol ligand reacts with diethylzinc to eliminate ethane and form a zinc-alkoxide and a zinc-amide bond, creating the active chiral catalyst.[6]

  • Substrate Coordination: The aldehyde carbonyl oxygen coordinates to one of the Lewis acidic zinc centers in the complex.

  • Facial Selection & C-C Bond Formation: The biphenyl group of the ligand creates a chiral pocket, sterically blocking one face of the coordinated aldehyde. An ethyl group from another zinc atom is then transferred to the accessible Re or Si face of the aldehyde, forming the new C-C bond and the stereocenter.

  • Product Release & Catalyst Regeneration: The product, a zinc alkoxide, exchanges with another molecule of diethylzinc to release the chiral alcohol product and regenerate the active catalyst, allowing the cycle to continue.

Understanding that the transition state involves this rigid, bimetallic complex explains why factors like solvent and temperature, which influence the complex's structure and stability, have such a profound impact on enantioselectivity.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Asymmetric Catalysis with (1S,2S)-2-(benzylamino)cyclopentanol.
  • BenchChem. (2025). Enhancing the enantiomeric excess (ee) in 1-Amino-2-methyl-4-phenylbutan-2-ol synthesis.
  • Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society. [Link]

  • Malina, J., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. Angewandte Chemie.
  • D'Arrigo, P., et al. (2015). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [Link]

  • Nugent, W. A. (2002). An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Letters. [Link]

  • So, C. M., & Kwong, F. Y. (2009). Catalytic asymmetric addition of diorganozinc reagents to N-phosphinoylalkylimines.
  • Gicquel, M., et al. (2020). Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. Journal of the American Chemical Society.
  • Lin, W., et al. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research. [Link]

  • Taran, O. P., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. [Link]

  • Musacchio, A. J., & Knowles, R. R. (2018). Enantioselective radical C–H amination for the synthesis of β-amino alcohols.
  • Trost, B. M., & Li, Y. (2017). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Accounts of Chemical Research.
  • Dosa, P. I. (1998). Catalytic Asymmetric Addition of Organozinc Reagents to Aldehydes and Ketones. DSpace@MIT. [Link]

  • Lou, S., & Schaus, S. E. (2013). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv.
  • Feringa, B. L., & Minnaard, A. J. (2009).
  • Reddy, K. S., & Singh, V. K. (2015). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Organozinc chemistry. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectroscopic Interpretation of 1-Amino-2-(4-biphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Amino-2-(4-biphenyl)propan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. Instead, it offers a detailed interpretation grounded in fundamental principles and comparative data, reflecting the analytical approach of an experienced spectroscopist. We will explore the causal relationships between the molecule's structure and its spectral features, compare it with relevant structural analogs, and provide a robust experimental protocol for acquiring high-quality NMR data.

Introduction: The Structural Significance of 1-Amino-2-(4-biphenyl)propan-2-ol and the Power of NMR

1-Amino-2-(4-biphenyl)propan-2-ol is a chiral amino alcohol derivative. Its structure is characterized by a biphenyl moiety, which can introduce interesting pharmacological properties and presents a unique set of challenges and opportunities for structural elucidation. The biphenyl group's rotational freedom and the presence of a chiral center at the 2-position of the propanol chain make a thorough understanding of its three-dimensional structure crucial.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.[1][2] This guide will dissect the predicted ¹H and ¹³C NMR spectra of this compound, offering a predictive framework for its characterization.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-Amino-2-(4-biphenyl)propan-2-ol is anticipated to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The interpretation relies on understanding the electronic effects of the substituents and the spatial relationships between protons.

A key feature of the biphenyl group is the potential for restricted rotation around the C-C single bond connecting the two phenyl rings, which can lead to distinct signals for the ortho, meta, and para protons.[3][4] However, in solution at room temperature, this rotation is often fast on the NMR timescale, leading to a more simplified spectrum.

Predicted Proton Chemical Shifts (in CDCl₃):

  • Biphenyl Protons (Ar-H): We anticipate a complex multiplet pattern in the aromatic region, typically between δ 7.2 and 7.7 ppm.[5][6] The protons on the phenyl ring directly attached to the propanol group will be influenced by its electron-donating character, while the protons on the terminal phenyl ring will resemble those of unsubstituted biphenyl.

  • -CH₂- (Methylene Protons): The two protons of the methylene group adjacent to the amino group are diastereotopic due to the neighboring chiral center. This will result in two separate signals, likely appearing as a pair of doublets (an AB quartet) around δ 2.8-3.2 ppm.

  • -CH₃ (Methyl Protons): The methyl group protons will give rise to a singlet at approximately δ 1.5 ppm. The absence of adjacent protons results in a singlet.

  • -NH₂ and -OH (Amine and Hydroxyl Protons): The chemical shifts of these protons are highly variable and depend on the solvent, concentration, and temperature due to hydrogen bonding. They typically appear as broad singlets and can be confirmed by D₂O exchange.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule, offering a complementary and often more straightforward view of the carbon skeleton.[7]

Predicted Carbon Chemical Shifts (in CDCl₃):

  • Biphenyl Carbons (Ar-C): The aromatic region will show a series of signals between δ 125 and 145 ppm. The quaternary carbons of the biphenyl group will have distinct chemical shifts, with the carbon attached to the propanol group being the most downfield.[8]

  • Quaternary Carbon (-C(OH)-): The carbon atom of the chiral center, bonded to the hydroxyl group, the methyl group, the methylene group, and the biphenyl moiety, is expected to resonate around δ 70-75 ppm.

  • Methylene Carbon (-CH₂-): The carbon of the methylene group adjacent to the amino group will likely appear in the range of δ 50-55 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon is expected to have a chemical shift in the aliphatic region, around δ 25-30 ppm.

Comparative Analysis: Unveiling Structural Nuances

To better understand the spectral features of 1-Amino-2-(4-biphenyl)propan-2-ol, it is instructive to compare its predicted NMR data with that of structurally related, simpler molecules.

Compound Key ¹H NMR Features Key ¹³C NMR Features
1-Amino-2-phenylpropan-2-ol Aromatic protons as a multiplet (δ 7.2-7.5). Methylene protons as an AB quartet. Methyl protons as a singlet.Aromatic carbons in the δ 125-145 range. Quaternary carbon around δ 70. Methylene and methyl carbons in the aliphatic region.
Biphenyl Complex multiplets for ortho, meta, and para protons (δ 7.3-7.6).Quaternary carbon around δ 141. Other aromatic carbons between δ 127-129.[8]
1-Amino-2-(4-biphenyl)propan-2-ol (Predicted) More complex aromatic region due to the additional phenyl ring. Downfield shift of some aromatic protons due to the influence of the second phenyl ring.Increased number of aromatic carbon signals. The chemical shifts of the propanol backbone carbons will be similar to the phenyl analog, with minor variations due to the extended conjugation.

The comparison highlights how the addition of the second phenyl ring in the biphenyl moiety introduces greater complexity in the aromatic region of both the ¹H and ¹³C NMR spectra. The electronic effects of the second ring are transmitted through the pi system, causing subtle but measurable shifts in the signals of the first phenyl ring and the attached propanol side chain.

Experimental Protocol for High-Quality NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for 1-Amino-2-(4-biphenyl)propan-2-ol.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for this type of compound. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which has the advantage of slowing down the exchange of -OH and -NH₂ protons, often allowing for the observation of their couplings.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[7]

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment.

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum.

Visualizing the Structure and Workflow

Molecular Structure with Atom Numbering for NMR Assignment

Caption: Molecular structure of 1-Amino-2-(4-biphenyl)propan-2-ol.

NMR Data Interpretation Workflow

cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis sample_prep Sample Preparation nmr_acq NMR Data Acquisition sample_prep->nmr_acq ft Fourier Transform nmr_acq->ft phasing Phasing & Baseline Correction ft->phasing calibration Calibration (TMS) phasing->calibration chem_shift Chemical Shift Analysis calibration->chem_shift integration Integration chem_shift->integration coupling Coupling Constant Analysis integration->coupling structure_elucidation Structure Elucidation coupling->structure_elucidation

Caption: A typical workflow for NMR data interpretation.

Data Summary

Functional Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Biphenyl (Ar-H)7.2 - 7.7 (m)125 - 145
-C(OH)--70 - 75
-CH₂-2.8 - 3.2 (AB quartet)50 - 55
-CH₃~1.5 (s)25 - 30
-NH₂ / -OHVariable (broad s)-

Conclusion

The NMR spectroscopic analysis of 1-Amino-2-(4-biphenyl)propan-2-ol is a nuanced task that requires a predictive approach based on the well-established principles of NMR and comparative data from analogous structures. The key spectral features to anticipate are the complex aromatic signals of the biphenyl group, the diastereotopic nature of the methylene protons, and the distinct signals for the propanol backbone carbons. By following a rigorous experimental protocol and a systematic interpretation workflow, researchers can confidently elucidate and confirm the structure of this and related molecules, which is a critical step in the drug discovery and development process.

References

  • Hoffman, R. A. (1961). A proton magnetic resonance investigation of biphenyl. Molecular Physics, 4(4), 369-378.
  • Kamer, P. C. J., van Leeuwen, P. W. N. M., & Reek, J. N. H. (2004). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 9(2), 54-68.
  • Emsley, J. W., & Lindon, J. C. (1975). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, 1(4), 319-329.
  • Sun, N., Wang, S. Q., Andaloussi, Y. H., & Bu, X. H. (2020). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY).
  • Facelli, J. C., Grant, D. M., & Michl, J. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. The Journal of Physical Chemistry A, 105(28), 6824-6831.
  • Gleiter, R., & Haberhauer, G. (2002). Dynamic NMR study of the rotation around "biphenyl-type" bonds in polycyclic sulfoxides. The Journal of Organic Chemistry, 67(10), 3263-3269.
  • University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Spectra and physical data of (A2). Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Queen's University. (n.d.). Bio NMR spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-2-phenylpropan-2-ol. Retrieved from [Link]

  • Mohamed, M. H., et al. (2012). 2-(Biphenyl-4-yl)propan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1580.
  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-2-propanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-amino-2-methyl-2-propanol. Retrieved from [Link]

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Mass spectrometry fragmentation patterns of 1-Amino-2-biphenyl-4-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 1-Amino-2-biphenyl-4-ylpropan-2-ol: A Comparative Analysis for Structural Elucidation

Introduction

1-Amino-2-biphenyl-4-ylpropan-2-ol is a tertiary alcohol and primary amine whose structural backbone bears a resemblance to a class of compounds known as synthetic cathinones, though it lacks the characteristic β-keto group. As with many novel psychoactive substances (NPS) and pharmaceutical intermediates, unambiguous structural identification is critical for forensic, toxicological, and drug development applications. Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as the cornerstone technique for this purpose. The fragmentation pattern of a molecule under MS analysis serves as a chemical fingerprint, providing invaluable data for structural confirmation and differentiation from isomers.

This guide provides a comprehensive analysis of the anticipated mass spectrometry fragmentation patterns of 1-Amino-2-biphenyl-4-ylpropan-2-ol. We will compare the fragmentation behavior under two of the most common ionization techniques: high-energy Electron Ionization (EI) and softer Electrospray Ionization with Collision-Induced Dissociation (ESI-CID). By understanding the fundamental principles of fragmentation and comparing them with related structures, researchers can confidently identify this compound and distinguish it from its analogs.

Methodology Comparison: Electron Ionization (EI) vs. Electrospray Ionization (ESI)

The choice of ionization technique profoundly impacts the resulting mass spectrum.

  • Electron Ionization (EI): This is a high-energy, "hard" ionization technique typically used in Gas Chromatography-MS (GC-MS). It involves bombarding the analyte with a beam of electrons, leading to the formation of an energetically unstable molecular ion (M+•) that readily undergoes extensive fragmentation.[1] While the molecular ion peak may be weak or absent, the rich fragmentation pattern is highly reproducible and ideal for library matching.[2]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique common in Liquid Chromatography-MS (LC-MS). It generates ions by creating a fine spray of charged droplets, typically resulting in the formation of a protonated molecule ([M+H]+) with minimal in-source fragmentation.[3] To elicit structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]+ precursor ion is isolated and fragmented through collision-induced dissociation (CID) with an inert gas.[4][5] This method provides controlled fragmentation and is excellent for identifying specific structural motifs.

Electron Ionization (EI) Fragmentation Analysis

Under EI conditions, the molecular ion of 1-Amino-2-biphenyl-4-ylpropan-2-ol (C₁₅H₁₇NO, MW = 227.3 g/mol ) will be formed, which then fragments via several predictable pathways. The primary driving force for many of these cleavages is the stabilization of the resulting charge, particularly on the nitrogen atom.

Key Predicted EI Fragmentation Pathways:

  • α-Cleavage (Alpha-Cleavage): This is the most characteristic fragmentation pathway for aliphatic amines and is expected to be the dominant cleavage for this molecule.[6][7][8] The cleavage occurs at the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation. For this molecule, cleavage of the C1-C2 bond yields the base peak at m/z 30 (CH₂NH₂⁺).

  • Benzylic Cleavage with Charge Retention on Biphenyl Moiety: Cleavage of the bond between the tertiary carbon (C2) and the biphenyl ring is also highly probable. This would generate a stable biphenylmethyl radical and a charged fragment containing the amino alcohol portion. However, a more significant pathway involves the formation of a stable biphenyl-containing cation. Cleavage of the C2-C3 bond (a form of α-cleavage relative to the hydroxyl group and benzylic cleavage) would lead to the loss of an aminomethyl radical (•CH₂NH₂) to form a stable tertiary carbocation at m/z 197 .

  • Loss of Water: Alcohols frequently undergo dehydration, losing a neutral water molecule (18 Da).[9][10] This would result in a fragment ion at m/z 209 .

  • Biphenyl Cation: The stable aromatic biphenyl system itself can appear as a fragment ion at m/z 154 , although this would require multiple bond cleavages.

EI_Fragmentation M [C15H17NO]+• m/z 227 F30 [CH2NH2]+ m/z 30 (Base Peak) M->F30 α-Cleavage F197 [M - CH2NH2]+• m/z 197 M->F197 C2-C1 Cleavage F209 [M - H2O]+• m/z 209 M->F209 -H2O F182 [M - CH3 - H2O]+• m/z 182 F209->F182 -CH3 ESI_Fragmentation MH [M+H]+ m/z 228 F211 [M+H - NH3]+ m/z 211 MH->F211 -NH3 F210 [M+H - H2O]+ m/z 210 MH->F210 -H2O F183 [C13H11O]+ m/z 183 MH->F183 -CH3NH2 F193 [M+H - NH3 - H2O]+ m/z 193 F211->F193 -H2O F210->F193 -NH3

Caption: Predicted ESI-MS/MS fragmentation of the precursor ion [M+H]⁺.

Table 2: Predicted Precursor and Product Ions in ESI-MS/MS

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss
228211NH₃ (Ammonia)
228210H₂O (Water)
228193NH₃ + H₂O
228183CH₃NH₂ (Methylamine)

Comparative Analysis with Structural Analogs

To build confidence in these predictions, it is instructive to compare them with known fragmentation patterns of similar molecules.

  • Comparison with 1-Amino-2-phenylpropan-2-ol: This simpler analog lacks the second phenyl ring. [11]Its fragmentation would be very similar, but the fragments containing the aromatic portion would be 76 mass units lighter (the mass difference between a biphenyl and a phenyl group). For example, the benzylic cation corresponding to the m/z 197 fragment in our target molecule would appear at m/z 121 for the phenyl analog. This comparison is crucial for confirming the presence of the biphenyl moiety.

  • Comparison with Synthetic Cathinones: Many synthetic cathinones are β-keto-phenethylamines. [12]The primary difference in fragmentation is that the keto group of a cathinone can undergo a McLafferty rearrangement if a γ-hydrogen is available, a pathway not possible for our β-hydroxy compound. [7]However, the α-cleavage leading to the iminium ion is a common feature for both classes of compounds. [2]

Experimental Protocols

Protocol 1: GC-EI-MS Analysis
  • Sample Preparation: Dissolve ~1 mg of the analyte in 1 mL of a suitable solvent like methanol or acetonitrile. If the compound is in salt form (e.g., HCl), derivatization with a silylating agent (e.g., BSTFA with 1% TMCS) may be necessary to improve volatility and chromatographic performance by capping the polar -NH₂ and -OH groups.

  • Instrumentation: A standard gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL splitless injection at 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 25-400.

Protocol 2: LC-ESI-MS/MS Analysis
  • Sample Preparation: Dissolve ~1 mg of the analyte in 10 mL of 50:50 methanol:water. Further dilute to a final concentration of ~1-10 µg/mL in the initial mobile phase.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap).

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas: Nitrogen at 350 °C with a flow of 600 L/hr.

    • MS1 Scan: Scan for the precursor ion at m/z 228.

    • MS2 Product Ion Scan: Isolate the precursor ion (m/z 228) and perform CID using argon as the collision gas. Vary collision energy (e.g., 10-40 eV) to observe the full range of product ions.

Conclusion

The mass spectrometric fragmentation of 1-Amino-2-biphenyl-4-ylpropan-2-ol is predictable and yields highly diagnostic ions. Under EI-MS, the dominant fragment is expected to be the iminium ion at m/z 30 , a hallmark of α-cleavage in primary amines. Under ESI-MS/MS, the protonated molecule at m/z 228 will readily lose neutral molecules of ammonia (to m/z 211 ) and water (to m/z 210 ). The presence of fragments containing the biphenyl group (e.g., m/z 197 in EI, m/z 183 in ESI) confirms the core structure and differentiates it from simpler phenyl analogs. By employing both GC-EI-MS and LC-ESI-MS/MS, researchers can obtain complementary data that allows for the confident and unambiguous identification of this compound.

References

  • Jia, W., Hu, S., Li, T., Liu, C., Wang, Y., & Hua, Z. (2023). Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers. Journal of Chinese Mass Spectrometry Society, 44(3), 412-423. ()
  • Spectroscopy Online. (2026, February 6). Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. ([Link])

  • Office of Justice Programs. (2021, August 9). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. ([Link])

  • Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109-114. ([Link])

  • Jackson, G. (2020, April 20). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. West Virginia University. ([Link])

  • Zuba, D. (2012). Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. Molecules, 17(9), 10306-10325. ([Link])

  • Sôki, N., & Kubelka, V. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3(1), 5. ([Link])

  • ResearchGate. (2025, August 7). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. ([Link])

  • Burr, J. G., Scarborough, J. M., & Shudde, R. H. (1964). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry, 68(10), 3091-3095. ([Link])

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. ([Link])

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). ([Link])

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. ([Link])

  • PubChem. (n.d.). 1-Amino-2-phenylpropan-2-ol. ([Link])

  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. ([Link])

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. ([Link])

  • Wright, P., Alex, A., Harvey, S., Parsons, T., & Pullen, F. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. ([Link])

  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... ([Link])

  • Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. ([Link])

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. ([Link])

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. ([Link])

  • National Center for Biotechnology Information. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. ([Link])

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. ([Link])

Sources

Comparing 1-Amino-2-biphenyl-4-ylpropan-2-ol with phenylpropanolamine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide: 1-Amino-2-biphenyl-4-ylpropan-2-ol vs. Phenylpropanolamine

Executive Summary

This guide provides a structural, physicochemical, and synthetic comparison between the established sympathomimetic agent Phenylpropanolamine (PPA) and the high-lipophilicity research scaffold 1-Amino-2-biphenyl-4-ylpropan-2-ol (ABPP) .

While PPA represents the classical "phenethylamine" pharmacophore optimized for adrenergic receptor agonism, ABPP represents a "steric-bulk" modification. The introduction of the biphenyl moiety and the shift to a tertiary alcohol architecture fundamentally alters the compound's solubility profile, metabolic stability, and receptor affinity landscape, moving it from a direct agonist to a candidate for transporter inhibition or allosteric modulation.

Part 1: Chemical Architecture & Physicochemical Divergence

The primary distinction lies in the regioisomerism of the functional groups and the steric volume of the aromatic system.

Structural Comparison Table
FeaturePhenylpropanolamine (PPA)1-Amino-2-biphenyl-4-ylpropan-2-ol (ABPP)
CAS Registry 14838-15-4 (Racemic)1216165-39-7
Core Scaffold 2-amino-1-phenylpropan-1-ol1-amino-2-(biphenyl-4-yl)propan-2-ol
Alcohol Class Secondary (

)
Tertiary (

)
Amine Position

-carbon relative to methyl

-carbon relative to methyl
Aromatic System Phenyl (Monocyclic)Biphenyl (Bicyclic, conjugated)
Molecular Weight 151.21 g/mol 227.31 g/mol
LogP (Est.) 0.6 – 1.0 (Hydrophilic)3.2 – 3.8 (Lipophilic)
Metabolic Fate Susceptible to Deamination/OxidationResistant to Alcohol Oxidation (Tertiary)
Primary Utility Adrenergic Agonist (Decongestant)Building Block / Transporter Ligand
Structural Visualization (DOT)

The following diagram illustrates the divergent chemical topology.

ChemicalStructure PPA Phenylpropanolamine (PPA) (C9H13NO) Feature_Alc Alcohol Type PPA->Feature_Alc Secondary (-CH(OH)-) Feature_Aro Aromatic Bulk PPA->Feature_Aro Phenyl (Small) Feature_Lip Lipophilicity (LogP) PPA->Feature_Lip Low (~0.8) ABPP 1-Amino-2-biphenyl-4-ylpropan-2-ol (C15H17NO) ABPP->Feature_Alc Tertiary (-C(OH)<) ABPP->Feature_Aro Biphenyl (Large/Rigid) ABPP->Feature_Lip High (~3.5) Metab Metabolic Stability Feature_Alc->Metab Tertiary OH blocks oxidation

Figure 1: Structural divergence highlighting the shift from a secondary to a tertiary alcohol and the increase in aromatic bulk.

Part 2: Synthetic Methodologies & Protocols

The synthesis of these two compounds requires fundamentally different approaches due to the position of the amine and hydroxyl groups.

PPA Synthesis (Reductive Route)

PPA is typically synthesized via the nitrosation of propiophenone followed by reduction. This route establishes the amino group at the alpha position relative to the methyl.

ABPP Synthesis (Epoxide Ring Opening)

ABPP is a 1-amino-2-ol. The most robust "self-validating" protocol for this substitution pattern involves the nucleophilic attack of ammonia on a disubstituted epoxide. This ensures the hydroxyl group forms at the more substituted carbon (Markovnikov-like outcome for the oxygen retention, anti-Markovnikov for the nucleophile if steric/electronic control allows, but in basic epoxide opening, the nucleophile attacks the least hindered carbon).

Mechanism:

  • Precursor: 2-(Biphenyl-4-yl)-2-methyloxirane.

  • Reagent: Aqueous Ammonia (

    
    ) or Methanolic Ammonia.
    
  • Regioselectivity: The amine attacks the terminal methylene (

    
    ), resulting in the primary amine and the tertiary alcohol.
    
Experimental Protocol: Synthesis of ABPP

Objective: Synthesize 1-Amino-2-biphenyl-4-ylpropan-2-ol from 4-acetylbiphenyl.

Reagents:

  • 4-Acetylbiphenyl (1.0 eq)

  • Trimethylsulfoxonium iodide (1.2 eq)

  • Sodium Hydride (NaH) (1.5 eq)

  • DMSO / THF (Solvent)

  • Methanolic Ammonia (7N)

Workflow Diagram:

SynthesisWorkflow Start Start: 4-Acetylbiphenyl Step1 Corey-Chaykovsky Reaction (TMSI + NaH + DMSO) Start->Step1 Methylenation Inter Intermediate: 2-(Biphenyl-4-yl)-2-methyloxirane Step1->Inter Epoxide formation Step2 Epoxide Ring Opening (NH3 in MeOH, 60°C, Sealed Tube) Inter->Step2 Nucleophilic Attack End Product: ABPP (Tertiary Alcohol Formation) Step2->End Regioselective Opening

Figure 2: Synthetic pathway for ABPP utilizing the Corey-Chaykovsky reaction followed by aminolysis.

Step-by-Step Protocol:

  • Epoxidation (Corey-Chaykovsky):

    • Suspend NaH (60% dispersion, 15 mmol) in dry DMSO (20 mL) under Argon.

    • Add Trimethylsulfoxonium iodide (12 mmol) portion-wise. Stir at RT for 30 min until clear (formation of ylide).

    • Add 4-Acetylbiphenyl (10 mmol) dissolved in THF. Stir at 50°C for 4 hours.

    • Validation: TLC (Hexane/EtOAc 9:1) should show disappearance of ketone.

    • Quench with water, extract with diethyl ether, and concentrate to yield the epoxide.

  • Aminolysis:

    • Dissolve the crude epoxide in 7N

      
       in Methanol (10 mL).
      
    • Seal in a pressure tube and heat to 60°C for 12 hours.

    • Note: The nucleophile (

      
      ) attacks the less hindered 
      
      
      
      carbon.[1]
  • Purification:

    • Concentrate solvent.

    • Acid-base extraction: Dissolve in EtOAc, extract with 1N HCl (product goes to aqueous phase). Basify aqueous layer with NaOH to pH 10, extract back into EtOAc.

    • Recrystallize from Ethanol/Hexane.

Part 3: Mechanistic & Pharmacological Implications

The structural shift from PPA to ABPP dictates a massive shift in biological activity.

PPA: The Adrenergic Agonist

PPA functions primarily by displacing norepinephrine from presynaptic vesicles. Its small, phenyl-capped structure fits snugly into the orthosteric binding site of


-adrenergic receptors.
  • Key Interaction: The secondary hydroxyl binds to the receptor serine residues; the amine interacts with the aspartate residue.

ABPP: The Lipophilic Modulator

The addition of the biphenyl group in ABPP creates a "steric clash" for standard adrenergic agonist pockets.

  • Loss of Agonism: The extra phenyl ring prevents the molecule from adopting the conformation required for receptor activation (Efficacy

    
     0).
    
  • Gain of Function (Transporters): Large lipophilic tails (like biphenyl) are characteristic of Monoamine Transporter Inhibitors (e.g., DAT/SERT inhibitors). The biphenyl group anchors the molecule in the hydrophobic vestibule of the transporter, while the amino-alcohol head coordinates with the sodium binding site.

  • Metabolic Stability: The tertiary alcohol in ABPP cannot be oxidized to a ketone by standard dehydrogenases, unlike the secondary alcohol in PPA (which oxidizes to cathinone derivatives). This implies ABPP will have a significantly longer half-life.

Comparative SAR Logic

SAR_Logic Input Structural Input BranchPPA Phenyl + Sec-OH (PPA) Input->BranchPPA BranchABPP Biphenyl + Tert-OH (ABPP) Input->BranchABPP Effect1 Receptor Fit: High (Agonist) BranchPPA->Effect1 Effect3 Lipophilicity: Low (LogP < 1) BranchPPA->Effect3 Effect2 Receptor Fit: Low (Steric Clash) BranchABPP->Effect2 Effect4 Lipophilicity: High (LogP > 3) BranchABPP->Effect4 Outcome1 Sympathomimetic Action (Decongestant) Effect1->Outcome1 Outcome2 Transporter Inhibition / S1P Modulation Effect2->Outcome2 Effect3->Outcome1 Effect4->Outcome2 Membrane Partitioning

Figure 3: Structure-Activity Relationship (SAR) flow demonstrating how structural changes dictate pharmacological outcomes.

References

  • PubChem Compound Summary. 1-Amino-2-phenylpropan-2-ol (Structural Analog Data). National Center for Biotechnology Information. Link

  • PubChem Compound Summary. 2-Amino-2-(2-(4'-(2-propyloxazol-4-yl)-[1,1'-biphenyl]-4-yl)ethyl)propane-1,3-diol (Biphenyl Analog Context).[2] National Center for Biotechnology Information. Link

  • Thermo Scientific Chemicals. (R)-(-)-1-Amino-2-propanol Product Specifications. ThermoFisher Scientific. Link

  • McKinney, J. D., & Singh, P. (1981).[3] Structure-activity relationships in halogenated biphenyls. Chemico-Biological Interactions. Link

  • ResearchGate. Structure-activity relationship studies of propafenone analogs. (Discusses biphenyl/lipophilic modifications to amino-propanol scaffolds). Link

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.